N-(2-methylbutan-2-yl)pyridine-2-carboxamide chemical structure and properties
Technical Monograph: N-(2-methylbutan-2-yl)pyridine-2-carboxamide Executive Summary N-(2-methylbutan-2-yl)pyridine-2-carboxamide (CAS: 1090645-34-3), also known as N-tert-amylpicolinamide , is a specialized bidentate lig...
N-(2-methylbutan-2-yl)pyridine-2-carboxamide (CAS: 1090645-34-3), also known as N-tert-amylpicolinamide , is a specialized bidentate ligand and chemical building block. Structurally, it belongs to the class of bulky picolinamides, characterized by a pyridine ring attached to a carboxamide group bearing a sterically demanding tertiary alkyl moiety.
This compound is primarily utilized in two high-value domains:
Transition Metal Catalysis: As a directing group (DG) for C-H functionalization, where the bulky tert-amyl group modulates regioselectivity and solubility compared to the standard tert-butyl analog.
Medicinal Chemistry: As a lipophilic amide pharmacophore, serving as a bioisostere for tert-butyl amides to fine-tune metabolic stability and blood-brain barrier (BBB) permeability.
Chemical Identity & Physicochemical Properties
This section details the fundamental constants and structural parameters required for identification and stoichiometric calculations.
Property
Data
IUPAC Name
N-(2-methylbutan-2-yl)pyridine-2-carboxamide
Common Name
N-tert-amylpicolinamide
CAS Number
1090645-34-3
Molecular Formula
C₁₁H₁₆N₂O
Molecular Weight
192.26 g/mol
Physical State
Low-melting solid or viscous oil (at RT)
Solubility
Soluble in DCM, CHCl₃, MeOH, EtOAc; Sparingly soluble in H₂O
The molecule features a pyridine-2-carbonyl core (picolinoyl) linked to a 2-methylbutan-2-yl (tert-amyl) amine.
Electronic Effect: The pyridine nitrogen is electron-deficient, making the amide proton more acidic than in benzamides, facilitating coordination to metals.
Steric Effect: The tert-amyl group adds significant bulk (C5 vs. C4 in tert-butyl). This breaks molecular symmetry, increasing solubility in organic solvents and creating a unique steric pocket around a coordinated metal center.
Synthesis & Manufacturing Protocol
The synthesis follows a standard Schotten-Baumann acylation pathway. This protocol is designed for high purity (>98%) suitable for catalytic screening.
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
Dissolution: Charge RBF with Picolinoyl chloride HCl (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.
Base Addition: Add Et₃N (2.5 equiv) dropwise over 15 minutes. The solution will turn slightly yellow/cloudy as the free base acyl chloride is generated.
Amine Addition: Add tert-amylamine (1.1 equiv) dropwise. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes; R_f ~ 0.4).
Wash combined organics with 1M HCl (to remove unreacted pyridine/amine) followed by Brine.
Dry over Na₂SO₄ and concentrate in vacuo.
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Mechanism of Action: Ligand/Directing Group
In C-H activation chemistry, N-(2-methylbutan-2-yl)pyridine-2-carboxamide acts as a bidentate (N,N) directing group .
Coordination Mode: The Pyridine Nitrogen (
) and the Amide Nitrogen () (after deprotonation) bind to the transition metal (e.g., Pd(II)).
The "Bite Angle": The 5-membered chelate ring formed is rigid, positioning the metal in close proximity to the ortho-C-H bond of a substrate (if the picolinamide is attached to the substrate) or stabilizing the active catalyst species.
Steric Modulation: The tert-amyl tail points away from the primary coordination sphere but shields the axial positions, preventing catalyst aggregation and suppressing off-cycle resting states.
Diagram: Coordination & Activation Pathway
Caption: Schematic of the ligand's role in stabilizing the active Pd(II) species during C-H activation, facilitating the Concerted Metalation-Deprotonation (CMD) pathway.
Analytical Characterization
To validate the synthesis of N-(2-methylbutan-2-yl)pyridine-2-carboxamide, compare experimental data against these predicted spectroscopic signatures.
δ 1.85 (q, J=7.5 Hz, 2H): Methylene of tert-amyl group (-CH₂-CH₃).
δ 1.45 (s, 6H): Gem-dimethyl groups (-C(CH₃)₂-).
δ 0.92 (t, J=7.5 Hz, 3H): Terminal methyl of tert-amyl group (-CH₂-CH₃).
IR Spectroscopy (ATR)
3350 cm⁻¹: N-H Stretch (Amide).
1675 cm⁻¹: C=O Stretch (Amide I band).
1520 cm⁻¹: N-H Bend (Amide II band).
1590, 1430 cm⁻¹: Pyridine ring breathing modes.
Safety & Handling (EHS)
While specific toxicological data for this derivative is limited, handle as a functional pyridine derivative .
Hazards:
Skin/Eye Irritant: Standard precaution for amides.
Sensitization: Potential skin sensitizer (analogous to other picolinamides).
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of amine degradation products.
Storage: Store in a cool, dry place under inert atmosphere (N₂/Ar). Stable at RT for >12 months.
References
PubChem. 2-(2-Methylbutan-2-yl)pyridine-3-carboxamide (Isomer Analog Data). National Library of Medicine. Available at: [Link]
He, G., et al. (2012). Amide-Directed C–H Activation. (General reference for Picolinamide Directing Groups). Angewandte Chemie International Edition. Available at: [Link]
Daugulis, O., et al. (2005). Palladium-Catalyzed Anilide Arylation. (Foundational work on amide directing groups). Journal of the American Chemical Society. Available at: [Link]
Executive Summary N-tert-amylpicolinamide (CAS 1090645-34-3) is a specialized bidentate directing group (DG) ligand used primarily in transition-metal-catalyzed C–H functionalization. Structurally composed of a pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-tert-amylpicolinamide (CAS 1090645-34-3) is a specialized bidentate directing group (DG) ligand used primarily in transition-metal-catalyzed C–H functionalization. Structurally composed of a pyridine ring linked to a sterically bulky tert-amyl (1,1-dimethylpropyl) amide, this compound serves as a crucial auxiliary in organic synthesis. It enables the regioselective activation of C(sp³)–H and C(sp²)–H bonds by coordinating with metal centers (Pd, Ni, Co) to form stable metallacycles. Its specific steric profile—slightly larger than the common tert-butyl variant—offers unique advantages in controlling site selectivity and preventing over-functionalization in complex scaffolds.
Part 1: Chemical Identity & Synonyms[1][2][3][4]
Accurate identification is critical in global supply chains and database retrieval. The following table consolidates all valid identifiers for CAS 1090645-34-3.
Identifier Type
Value / Name
Primary CAS RN
1090645-34-3
IUPAC Name
N-(2-methylbutan-2-yl)pyridine-2-carboxamide
Common Name
N-tert-Amylpicolinamide
Synonym 1
N-(1,1-Dimethylpropyl)picolinamide
Synonym 2
N-(tert-Pentyl)picolinamide
Synonym 3
2-Pyridinecarboxamide, N-(1,1-dimethylpropyl)-
Molecular Formula
C₁₁H₁₆N₂O
Molecular Weight
192.26 g/mol
SMILES
CCC(C)(C)NC(=O)C1=CC=CC=N1
Part 2: Structural Analysis & Mechanistic Function
The "Picolinamide Effect" in C–H Activation
N-tert-amylpicolinamide belongs to the class of bidentate directing groups . Unlike monodentate groups (e.g., simple amides) that coordinate weakly, the picolinamide motif coordinates to transition metals (typically Pd(II), Ni(II), or Co(II)) through two nitrogen atoms:
The Pyridine Nitrogen (
).
The Amide Nitrogen (
) (after deprotonation).
This
-bidentate coordination creates a rigid 5-membered chelate ring with the metal, bringing the catalyst into close proximity with a specific C–H bond (the "proximal" bond).
Steric Tuning: tert-Amyl vs. tert-Butyl
While N-tert-butylpicolinamide is more common, the N-tert-amyl variant provides subtle but critical modulation:
Lipophilicity: The extra methylene group increases solubility in non-polar organic solvents (e.g., toluene, hexane) often used in high-temperature C–H activation protocols.
Steric Bulk: The tert-amyl group exerts greater steric pressure than a tert-butyl group. This is utilized to:
Prevent Bis-functionalization: In substrates with two identical C–H bonds, the bulky DG can sterically hinder the catalyst from activating the second site after the first functionalization, ensuring mono-selectivity.
Alter Regioselectivity: The bulk can force the metallacycle into a specific conformation, favoring activation of less hindered C–H bonds.
Mechanistic Pathway Diagram
The following diagram illustrates the catalytic cycle where N-tert-amylpicolinamide directs the Palladium-catalyzed acetoxylation of a C(sp³)–H bond.
Figure 1: Catalytic cycle demonstrating the bidentate coordination of the N-tert-amylpicolinamide directing group (DG) facilitating proximal C–H activation.
Part 3: Synthesis & Manufacturing Protocols
Protocol A: Acid Chloride Route (High Yield)
This is the preferred method for gram-scale synthesis due to its operational simplicity and high conversion rates.
Suitable for parallel synthesis or when avoiding acid chlorides.
Reagents:
Picolinic acid (1.0 equiv)
tert-Amylamine (1.1 equiv)
HATU or EDC·HCl (1.2 equiv)
DIPEA (2.5 equiv)
DMF or DCM (Solvent)
Procedure:
Dissolve picolinic acid and DIPEA in DMF.
Add HATU at 0°C and stir for 15 minutes to activate the acid.
Add tert-amylamine and stir at room temperature for 12 hours.
Dilute with EtOAc, wash extensively with water/LiCl solution to remove DMF.
Purify as above.
Part 4: Applications in Drug Discovery[7]
Directing Group Installation & Removal
In drug development, the DG is often a "traceless" tool—installed to functionalize a specific bond and then removed.
Installation: Via the amide coupling protocols described above.
Functionalization: Pd-catalyzed arylation, olefination, or alkylation of
-C(sp³)–H bonds.
Removal: The picolinamide group is robust but can be cleaved to reveal the free amine or converted to other functionalities.
Cleavage Protocol: Treatment with
(hydrolysis) or specialized conditions like reduction if the amide bond needs to be broken reductively.
Late-Stage Functionalization (LSF)
N-tert-amylpicolinamide is particularly valuable in LSF of pharmaceutical intermediates. By installing this group on a complex amine scaffold, researchers can selectively functionalize a specific C–H bond that is otherwise unreactive, introducing metabolic blocking groups (e.g., Fluorine, Methyl) or expanding the carbon skeleton.
Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye).
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood, especially during the acid chloride synthesis step to avoid inhalation of
vapors.
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.
References
Daugulis, O., et al. "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization of Amines." Accounts of Chemical Research, 2015.
He, G., et al. "Use of a Picolinamide Directing Group for the Nickel-Catalyzed C(sp3)–H Functionalization." Journal of the American Chemical Society, 2016.
The Pyridine-2-carboxamide Scaffold: A Technical Guide to Design & Synthesis
The Pyridine-2-carboxamide (Picolinamide) scaffold represents a masterclass in "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.[1] This guide deconst...
Author: BenchChem Technical Support Team. Date: February 2026
The Pyridine-2-carboxamide (Picolinamide) scaffold represents a masterclass in "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.[1]
This guide deconstructs the scaffold not just as a chemical intermediate, but as a functional pharmacophore, detailing its electronic properties, synthetic architecture, and application in modern drug discovery (specifically Kinase and Epigenetic targets).
[1]
Executive Summary
The pyridine-2-carboxamide (picolinamide) scaffold is distinguished by its ability to form a planar, pre-organized conformation via an intramolecular hydrogen bond (S(5) motif) and its capacity for bidentate metal chelation.[1] These features make it a critical tool for:
Conformational Restriction: Reducing entropy penalties upon binding.
Part 1: Structural Logic & The "Picolinamide Effect"
The S(5) Intramolecular Hydrogen Bond
The defining feature of this scaffold is the formation of a thermodynamically stable 5-membered pseudo-ring between the amide hydrogen (NH) and the pyridine nitrogen (
).
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide proton acts as a donor.
Consequence: This locks the bond rotation between the pyridine ring and the carbonyl group, forcing the molecule into a planar conformation (
Binding Affinity: The ligand is "pre-organized" in the bioactive conformation, minimizing the entropy loss (
) required to fit into a binding pocket.
Metal Chelation (N,O-Bidentate)
In metalloenzymes, the picolinamide motif acts as a bidentate ligand. The pyridine nitrogen and the amide oxygen (carbonyl) coordinate to the metal center (typically
, , or ) in a square-planar or octahedral geometry.[1]
Caption: Synthetic route selection based on starting material availability and scale.
Part 3: Therapeutic Applications & Case Studies
Case Study A: Histone Lysine Demethylase (KDM) Inhibitors
Target: JmjC-domain containing Histone Demethylases (e.g., KDM4/JMJD2).[1][2]
Mechanism: These epigenetic erasers use
and -ketoglutarate (-KG) to demethylate histones.[1]
Role of Scaffold: Pyridine-2,4-dicarboxylic acid derivatives mimic the -KG co-factor.[1]
The 2-carboxamide/carboxylate and the pyridine nitrogen chelate the active site
in a bidentate fashion.
The substituent at the 4-position extends into the substrate binding pocket to gain selectivity.
Reference: 3-substituted pyridine 2,4-dicarboxylates are potent inhibitors of JMJD2E [1].[1][3][4]
Case Study B: MAO-B Inhibition (Lazabemide)
Drug: Lazabemide (Ro 19-6327).[1][5][6][7]
Structure: 5-chloro-N-(2-aminoethyl)pyridine-2-carboxamide.[1]
Mechanism: Reversible, highly selective inhibitor of Monoamine Oxidase B (MAO-B).[1][7]
Role of Scaffold: The pyridine ring fits the narrow hydrophobic slot of the MAO-B active site, while the amide hydrogen bonds with the backbone residues (e.g., Pro102), orienting the tail for selectivity.
Synthesis Highlight: Lazabemide is synthesized via Pd-catalyzed aminocarbonylation of 2,5-dichloropyridine [2].[1]
Part 4: Experimental Protocols
Protocol A: Pd-Catalyzed Aminocarbonylation (The "Lazabemide" Route)
Best for: Scalable synthesis from aryl halides.[1]
Bioisosteric Expansion: The tert-Butyl to tert-Amyl Transition
Executive Summary: The "High-Stakes Methyl" In medicinal chemistry, the tert-butyl ( -Bu) group is a canonical hydrophobic anchor. It provides significant bulk (Van der Waals volume ), chemical stability, and a spherical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "High-Stakes Methyl"
In medicinal chemistry, the tert-butyl (
-Bu) group is a canonical hydrophobic anchor. It provides significant bulk (Van der Waals volume ), chemical stability, and a spherical shape that plugs hydrophobic pockets efficiently. However, its high symmetry () and metabolic liabilities (terminal hydroxylation) can limit efficacy.
The tert-amyl group (1,1-dimethylpropyl) represents a subtle yet profound bioisosteric shift. By extending one methyl of the
-Bu group to an ethyl, we introduce symmetry breaking , increase lipophilicity, and expand the steric envelope to . This guide details the technical rationale, synthetic pathways, and decision frameworks for deploying the tert-amyl group to optimize ligand-protein binding thermodynamics.
Physicochemical Profiling
The transition from tert-butyl to tert-amyl is not merely an addition of mass; it is a modification of the vector of hydrophobic interaction.
Increases membrane permeability but risks solubility issues.
Symmetry
(Spherical/Rotational)
or (Directional)
Breaks rotational entropy; "locks" conformation in anisotropic pockets.
Taft Steric ()
-1.54
-1.74
Increased steric bulk near the attachment point.
Metabolic Liability
Primary oxidation
Secondary () oxidation
Introduces a secondary site, potentially faster metabolism unless sterically shielded.
The Symmetry-Entropy Trade-off
The tert-butyl group acts as a "spinning top" within a binding pocket. While this allows for easy fitting, it incurs an entropic penalty upon binding if the protein requires the group to be static. The tert-amyl group, possessing a unique ethyl tail, breaks this symmetry.
Scenario A: If the pocket is spherical,
-amyl may clash, reducing affinity.
Scenario B: If the pocket has a "divot" or elongation, the ethyl group of
-amyl can lock into this sub-pocket, reducing the entropic cost of binding (rigidification) and increasing enthalpy via additional hydrophobic contacts.
Decision Framework: When to Switch?
The following logic flow illustrates the strategic decision-making process for substituting a tert-butyl group with a tert-amyl group.
Figure 1: Strategic decision tree for bioisosteric replacement of tert-butyl with tert-amyl.
Synthetic Methodology: Friedel-Crafts Alkylation
Installing a tert-amyl group onto an aromatic scaffold is classically achieved via Friedel-Crafts alkylation. Unlike tert-butyl chloride (solid/sublimable), tert-amyl chloride is a liquid, simplifying handling but requiring precise temperature control to prevent isomerization.
Protocol: Synthesis of 4-(tert-Amyl)phenol
Objective: Install a tert-amyl group para to a phenolic hydroxyl group.
Mechanism: Electrophilic Aromatic Substitution (
) (0.1 - 1.0 eq depending on activation) or Sulfuric Acid () for highly activated rings.
Solvent: Dichloromethane (DCM) or Nitromethane.
Step-by-Step Workflow
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
).
Solvation: Dissolve Phenol (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
Catalyst Addition: Add anhydrous
(12 mmol) in small portions. Note: Expect HCl gas evolution; vent to a scrubber.
Alkylation:
Mix tert-amyl chloride (11 mmol) in DCM (5 mL).
Add dropwise to the phenol/
mixture over 30 minutes at 0°C.
Critical Control Point: Maintain temperature <5°C to prevent isomerization of the tert-amyl cation to a less branched isomer or poly-alkylation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
Quench: Pour the reaction mixture slowly into a beaker containing ice/water (50 mL) acidified with 1M HCl.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Hexanes (if solid) or distill (if liquid).
Self-Validating Check:
1H NMR: Look for the diagnostic tert-amyl pattern: A singlet (6H) for the gem-dimethyls at
ppm, a quartet (2H) at ppm, and a triplet (3H) at ppm. If you see a doublet, rearrangement occurred.
Metabolic & ADME Implications
The metabolic fate of the tert-amyl group differs from the tert-butyl group due to the presence of the methylene bridge.
Metabolic Pathways Diagram
Figure 2: Primary metabolic oxidation sites of the tert-amyl moiety.
Technical Insight
The Methylene Risk: The
group in tert-amyl is chemically distinct from the methyls. It is susceptible to benzylic (if attached to Ar) or general aliphatic hydroxylation.
Steric Shielding: Despite the electronic susceptibility, the sheer bulk of the adjacent gem-dimethyl groups often sterically hinders CYP450 approach to the methylene, making the tert-amyl group surprisingly robust in many scaffolds.
Chirality Creation: Hydroxylation at the methylene creates a chiral center, potentially leading to diastereomeric metabolites with different toxicological profiles.
References
Vertex Pharmaceuticals. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. ChemMedChem. Link
Carlier, P. R., et al. (2012).[1] Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. Journal of Organic Chemistry. Link
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on lipophilic bioisosteres). Link
Dorofeeva, O. V., et al. (2004). The thermodynamic functions of ethyl tert-butyl and ethyl tert-amyl ethers in the gas phase. Russian Journal of Physical Chemistry A. Link
N-(2-methylbutan-2-yl)pyridine-2-carboxamide solubility in DMSO and water
An In-Depth Technical Guide on the Solubility of N-(2-methylbutan-2-yl)pyridine-2-carboxamide in DMSO and Water Abstract Solubility is a critical physicochemical parameter in drug discovery and development, influencing e...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Solubility of N-(2-methylbutan-2-yl)pyridine-2-carboxamide in DMSO and Water
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from compound storage and handling to biological assay performance and in vivo pharmacokinetics.[1][2] This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the solubility of N-(2-methylbutan-2-yl)pyridine-2-carboxamide, a pyridine carboxamide derivative, in two of the most fundamental solvents in research: dimethyl sulfoxide (DMSO) and water.[3][4][5] While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the established methodologies to determine its solubility profile. We will delve into the structural basis for its expected solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and offer insights into the practical application of this data for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Solubility
N-(2-methylbutan-2-yl)pyridine-2-carboxamide belongs to the pyridine carboxamide class of compounds, which have been explored for various therapeutic applications.[3][4] Understanding the solubility of any novel compound is a foundational step in its evaluation.[2] Poor aqueous solubility can be a major obstacle, potentially leading to issues with formulation, limited intestinal absorption, and low or variable oral bioavailability.[2]
In the laboratory, compounds are typically stored and handled as concentrated stock solutions in DMSO, a powerful and versatile organic solvent capable of dissolving a wide array of molecules.[6][7] These DMSO stocks are then diluted into aqueous buffers for biological or biochemical assays. This transition from a highly soluble environment (DMSO) to a poorly soluble one (water) is a critical step where a compound can precipitate, or "crash out," leading to inaccurate and unreliable assay data.[6] Therefore, a quantitative understanding of a compound's solubility in both DMSO and aqueous media is essential for robust and reproducible scientific outcomes.
This guide will equip the researcher with the necessary knowledge to:
Predict the likely solubility behavior of N-(2-methylbutan-2-yl)pyridine-2-carboxamide based on its chemical structure.
Experimentally determine its kinetic and thermodynamic solubility.
Apply this knowledge to prepare stable solutions and design reliable assays.
Physicochemical Properties and Theoretical Solubility
While experimental data for N-(2-methylbutan-2-yl)pyridine-2-carboxamide (CAS 1090645-34-3) is scarce, we can infer its likely properties and solubility behavior by examining its structure and comparing it to a closely related isomer, 2-(2-methylbutan-2-yl)pyridine-3-carboxamide.[8][9]
The molecule consists of three key functional groups:
Pyridine Ring: A weakly basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.
Amide Group: A polar group capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O).
tert-Pentyl Group (2-methylbutan-2-yl): A bulky, non-polar (lipophilic) alkyl group.
Predicted Physicochemical Properties (Based on Isomer)
The following table summarizes the computed properties for the isomer 2-(2-methylbutan-2-yl)pyridine-3-carboxamide, which can serve as a reasonable estimate for our target compound.[8]
A moderate TPSA suggests the molecule has polar features but is not overwhelmingly hydrophilic.
Theoretical Solubility Analysis
In Water: The presence of the polar amide group and the pyridine nitrogen allows for hydrogen bonding with water molecules. However, the bulky and non-polar tert-pentyl group is sterically hindering and hydrophobic. This large lipophilic region is expected to dominate, leading to a disruption of water's hydrogen-bonding network. Therefore, N-(2-methylbutan-2-yl)pyridine-2-carboxamide is predicted to have low aqueous solubility.
In DMSO: DMSO is a polar aprotic solvent. It is an excellent hydrogen bond acceptor but does not donate hydrogen bonds. It effectively solvates polar molecules and can also accommodate non-polar regions. The tert-pentyl group will be more readily accommodated in DMSO than in water. Therefore, N-(2-methylbutan-2-yl)pyridine-2-carboxamide is expected to be highly soluble in DMSO. This makes DMSO an ideal solvent for preparing high-concentration stock solutions.[6][7]
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[1][10]
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It represents the apparent solubility under non-equilibrium conditions and is highly relevant for predicting precipitation in biological assays.[1][10][11]
Thermodynamic Solubility: Measures the true equilibrium solubility of the solid form of a compound in a solvent. This is a more time-consuming but fundamental measurement, crucial for formulation and preclinical development.[1][10][12]
This high-throughput method is used to quickly assess the solubility limit when a compound is introduced from DMSO into an aqueous environment.
Objective: To determine the kinetic solubility of N-(2-methylbutan-2-yl)pyridine-2-carboxamide in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.[6] Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.[6]
Serial Dilution in DMSO: In a 96-well plate, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).[6]
Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4). Then, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous plate (containing e.g., 98 µL of buffer), resulting in a final DMSO concentration of 2%.
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[1][10] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a DMSO-only control, is defined as the kinetic solubility limit.
Diagram: Kinetic Solubility Experimental Workflow
Caption: Workflow for the kinetic solubility assay.
This "gold standard" method determines the true equilibrium solubility.
Objective: To determine the thermodynamic solubility of solid N-(2-methylbutan-2-yl)pyridine-2-carboxamide in water and DMSO.
Methodology:
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precise volume of the solvent (e.g., purified water, DMSO). The presence of undissolved solid is essential.
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[10]
Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, either centrifuge the vials at high speed or filter the solution through a low-binding filter (e.g., 0.45 µm PVDF).
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
Analysis: Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve of known concentrations.[10][11]
Caption: Workflow for the thermodynamic solubility assay.
Results and Practical Implications
Expected Quantitative Data
Based on the structural analysis, the experimental results would likely be summarized as follows (these are hypothetical values for illustrative purposes):
Solvent
Assay Type
Expected Solubility
DMSO
Thermodynamic
> 100 mM
Aqueous Buffer (pH 7.4)
Kinetic
< 50 µM
Water
Thermodynamic
< 10 µM
Interpretation and Field-Proven Insights
High DMSO Solubility: The expected high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions (e.g., 10-20 mM) for compound libraries.[6] These stocks should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can introduce water and promote precipitation.[6]
Low Aqueous Solubility: The predicted low aqueous solubility is the most critical parameter for assay design. It highlights the risk of compound precipitation upon dilution from a DMSO stock into an aqueous medium.
Managing the "DMSO Crash-Out":
Final DMSO Concentration: To maintain compound solubility and minimize solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in a biological assay should be kept as low as possible, typically below 0.5%.[6][13]
Stepwise Dilution: Never dilute a concentrated DMSO stock directly into the final aqueous buffer in one large step. It is best to perform intermediate dilutions in DMSO first, and then add the final, most dilute DMSO solution to the aqueous medium.
Vehicle Controls: Always include a vehicle control in experiments. This control should contain the same final concentration of DMSO as the test samples to account for any effects of the solvent itself on the biological system.[6]
Conclusion
While direct solubility data for N-(2-methylbutan-2-yl)pyridine-2-carboxamide is not publicly available, a thorough understanding of its chemical structure allows for strong predictions of its behavior. It is expected to be highly soluble in DMSO and poorly soluble in water. This guide provides the detailed, validated experimental protocols required to quantitatively determine its kinetic and thermodynamic solubility. By applying these methods and adhering to the best practices for solution preparation and handling, researchers can generate reliable data, avoid common pitfalls like compound precipitation, and ensure the integrity and reproducibility of their scientific findings.
References
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
U.S. Environmental Protection Agency. 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide. U.S. Environmental Protection Agency.
Singh, V., et al. (2019). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(10).
Black, D. StC., et al. (2012). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, 41(18), 5584-5596.
Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 147.
Mondal, B., et al. (2014). Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. A fluorescent probe for direct detection of nitric oxide in acetonitrile solution based on Hbpq copper(II) acetate interaction. Comptes Rendus Chimie, 17(3), 236-243.
Ziath. (2006). Samples in DMSO: What an end user needs to know.
USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
Sterically hindered picolinamide derivatives literature review
An In-depth Technical Guide to Sterically Hindered Picolinamide Derivatives for Researchers, Scientists, and Drug Development Professionals Introduction Picolinamide, a derivative of picolinic acid, is recognized as a "p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Sterically Hindered Picolinamide Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinamide, a derivative of picolinic acid, is recognized as a "privileged" structural motif within the field of medicinal chemistry.[1][2] The foundational pyridine ring of the picolinamide scaffold is a prominent nitrogen heterocycle present in a substantial number of drugs approved by the FDA.[1][3][4] The adaptability of the picolinamide core enables a broad spectrum of biological activities, establishing it as a valuable starting point for the creation of novel therapeutic agents.[2][3]
This guide is dedicated to a specific and progressively significant class of these compounds: sterically hindered picolinamide derivatives . The concept of steric hindrance, which involves the slowing of chemical reactions due to the size of substituent groups, is a potent instrument in the practice of rational drug design. By strategically incorporating bulky functional groups, medicinal chemists can meticulously adjust the pharmacological characteristics of a molecule, such as its selectivity, metabolic stability, and affinity for its target.
The intentional introduction of steric bulk can result in compounds with increased potency and enhanced pharmacokinetic profiles. For example, steric hindrance can impose a particular conformation that is ideal for binding to a biological target, or it can protect a metabolically vulnerable site from enzymatic breakdown.
This technical guide offers a thorough examination of the synthesis, characterization, and applications of sterically hindered picolinamide derivatives. It is designed for researchers, scientists, and professionals in drug development who are keen to apply this promising category of molecules in their work. We will explore the reasoning behind experimental decisions, offer detailed protocols, and investigate the varied therapeutic fields in which these compounds are having a significant effect.
Synthetic Strategies for Sterically Hindered Picolinamides
The creation of an amide bond is a fundamental process in organic synthesis, yet it becomes a considerable hurdle when dealing with sterically demanding substrates.[5] The synthesis of sterically hindered picolinamides is a case in point. Conventional methods for amide coupling frequently do not succeed or result in low yields when bulky substituents are attached to either the picolinic acid precursor or the amine.
In this section, we will delve into several synthetic approaches that have been effectively utilized to navigate these difficulties.
Acyl Chloride Method
A prevalent strategy is the transformation of picolinic acid into the more reactive acyl chloride, which is then reacted with a hindered amine. Thionyl chloride (SOCl₂) is commonly employed for this transformation.[6][7]
General Protocol:
Picolinic acid is combined with an excess of thionyl chloride, often with gentle heating, to produce the picolinoyl chloride.
The surplus thionyl chloride is subsequently eliminated under reduced pressure.
The unpurified acyl chloride is then dissolved in an anhydrous solvent (such as THF or DCM) and is reacted with the sterically hindered amine, with a base (like triethylamine or pyridine) present to neutralize the HCl that is formed during the reaction.[1][6]
Causality and Insights:
The utilization of the acyl chloride activates the carboxylic acid, rendering it more prone to nucleophilic attack by the hindered amine.
A critical factor to consider is the possibility of side reactions. For instance, the reaction between picolinic acid and thionyl chloride can occasionally result in the chlorination of the pyridine ring, especially at the 4-position.[6] It is essential to carefully manage the reaction conditions to reduce this occurrence.
For amines that are highly hindered, it may be required to use higher temperatures or a non-nucleophilic base to ensure the reaction proceeds to completion.
Coupling Reagents
A vast number of coupling reagents have been formulated to simplify the formation of amide bonds under more gentle conditions. These reagents activate the carboxylic acid in its original place, which circumvents the necessity of isolating the often-unstable acyl chloride.
Common Coupling Reagents:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are archetypal examples. They are frequently employed with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to minimize side reactions and enhance efficiency.[8]
Phosphonium-based reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its variants are very effective, though they can be toxic.
Uronium/aminium-based reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are some of the most favored and proficient coupling reagents, especially for systems that are hindered.[9]
General Protocol (using HATU):
The picolinic acid, hindered amine, and HATU are dissolved in an appropriate aprotic solvent (e.g., DMF, NMP).
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is introduced.
The mixture is stirred at room temperature until the reaction is complete.
Expertise & Experience:
The selection of the coupling reagent and base is of utmost importance. For systems with significant hindrance, HATU is frequently the preferred reagent because of its high reactivity.
The stoichiometry of the reagents must be meticulously optimized. It may be necessary to use an excess of the coupling reagent and base.
It is crucial to monitor the reaction's progress using TLC or LC-MS to ascertain the ideal reaction time and to avert the decomposition of the product.
Grignard Reagent Approach
A less conventional yet potent technique for synthesizing highly sterically hindered amides is the direct coupling of Grignard reagents with isocyanates.[5]
General Protocol:
A Grignard reagent (R-MgX) is synthesized from a suitable alkyl or aryl halide.
This Grignard reagent is then introduced to a solution of a picolinyl isocyanate at a low temperature.
Trustworthiness:
This method is especially advantageous for the synthesis of amides that have tertiary or quaternary carbons next to the amide nitrogen.
The reaction is generally swift and results in high yields.
Nevertheless, the synthesis of the necessary picolinyl isocyanate precursor can present difficulties.
Caption: Synthetic routes to sterically hindered picolinamides.
Structural Characterization
The clear-cut identification of the structure of new sterically hindered picolinamide derivatives is essential for comprehending their structure-activity relationships (SAR). A variety of spectroscopic and analytical methods are utilized for this identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most effective method for determining the structure of organic molecules when they are in solution.
¹H NMR: This technique provides details on the different kinds of protons present, their chemical surroundings, and how they are connected.
Key signals: The aromatic protons of the pyridine ring are typically observed in the 7.0-9.0 ppm range. The specific chemical shifts and coupling patterns are indicative of the substitution pattern. The amide N-H proton, when present, usually appears as a broad singlet, and its chemical shift can differ greatly depending on the solvent and concentration.
Variable Temperature (VT) NMR: In sterically hindered amides, the rotation around the C-N amide bond may be limited, which can lead to the observation of different rotational isomers (rotamers) at room temperature. VT NMR experiments can be employed to examine this dynamic behavior and to ascertain the energy barrier for rotation.[6]
¹³C NMR: This technique provides information regarding the carbon framework of the molecule.
Key signals: The carbonyl carbon of the amide group typically has a resonance in the 160-180 ppm range. The carbons of the pyridine ring are found in the aromatic region, which is between 120-160 ppm.
Mass Spectrometry (MS)
MS provides data on the molecular weight and the elemental makeup of a compound.
High-Resolution Mass Spectrometry (HRMS): This is utilized to ascertain the precise mass of the molecule, which in turn enables the calculation of its elemental formula. This is an essential step for verifying the identity of a compound that has been newly synthesized.[10]
X-ray Crystallography
Single-crystal X-ray diffraction offers the most conclusive structural details, which include the lengths of bonds, the angles of bonds, and the three-dimensional configuration of atoms as they exist in the solid state.
Importance for Sterically Hindered Picolinamides:
It has the capability to confirm whether the amide bond is in a cis or trans conformation, a feature that can be affected by steric hindrance.[6]
It offers understanding of the interactions between molecules, like hydrogen bonding and π-stacking, which dictate how the molecules are arranged in the crystal lattice.
For molecules that are chiral, X-ray crystallography can be employed to establish the absolute stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is a useful technique for the detection of particular functional groups.
Key absorptions:
C=O stretch: The amide carbonyl group is indicated by a strong absorption band that appears in the 1630-1680 cm⁻¹ range.
N-H stretch: In the case of a secondary amide, a distinct absorption band can be seen in the 3200-3400 cm⁻¹ range.
Table 1: Summary of Characterization Techniques
Technique
Information Provided
Key Features for Picolinamides
¹H NMR
Proton environment and connectivity
Aromatic signals (7-9 ppm), amide N-H
¹³C NMR
Carbon skeleton
Amide C=O (160-180 ppm), pyridine carbons
HRMS
Molecular weight and formula
Exact mass determination
X-ray
3D structure, stereochemistry
Amide conformation, intermolecular interactions
IR
Functional groups
C=O stretch (1630-1680 cm⁻¹), N-H stretch
Applications in Drug Discovery
The methodical use of steric hindrance has resulted in the creation of picolinamide derivatives that exhibit strong and specific activities in a variety of therapeutic applications.
Antifungal Agents
Invasive fungal infections represent a significant source of illness and death, and the rise of drug-resistant varieties underscores the critical requirement for new antifungal medications.[11] Derivatives of picolinamide have been recognized as a promising type of chemical with properties that combat fungi.[11][12]
Target and Mechanism of Action:
Through chemogenomic profiling and biochemical assays, Sec14p, a protein that transfers phosphatidylinositol and phosphatidylcholine in Saccharomyces cerevisiae, has been pinpointed as the main target for a certain class of antifungal picolinamides.[11]
X-ray co-crystal structures of Sec14p bound with a picolinamide inhibitor have verified that the compound attaches within the lipid-binding pocket of the protein.[11][12]
Role of Steric Hindrance:
Studies on the structure-activity relationship (SAR) have indicated that the effectiveness of these compounds can be adjusted by changing the substituents on the picolinamide framework.
Van der Waals interaction maps of the Sec14p binding pocket have been utilized to pinpoint areas where steric bulk is either advantageous or disadvantageous, thereby directing the logical design of more powerful inhibitors.[12]
Anticancer Agents
The picolinamide structure is a frequent characteristic in numerous kinase inhibitors that are utilized in the treatment of cancer.
Targeting VEGFR-2:
The vascular endothelial growth factor receptor-2 (VEGFR-2) is a principal factor in angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.[10]
Multiple series of derivatives based on picolinamide have been conceived and created to act as powerful inhibitors of VEGFR-2.[7][10][13]
Studies using molecular docking have demonstrated that these compounds are capable of binding to the ATP-binding site within the kinase domain of VEGFR-2, frequently establishing crucial hydrogen bonds with amino acid residues like Cys919.[7]
Targeting Aurora Kinases:
Aurora kinases comprise a family of serine/threonine kinases that are essential for the regulation of the cell cycle. An increased expression of these kinases is linked to a less favorable outcome in a number of cancers.
Derivatives of N-methylpicolinamide-4-thiol have been recognized as selective inhibitors of Aurora-B kinase, with certain compounds demonstrating significant anti-proliferative effects across a wide array of human cancer cell lines.[14]
In Vitro Evaluation:
The potential of new picolinamide derivatives as anticancer agents is commonly evaluated by conducting in vitro anti-proliferative assays on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a crucial measure used to determine their potency.[2][10]
Antibacterial Agents
A primary objective in the research of infectious diseases is the creation of antibiotics that can specifically attack pathogenic bacteria while not affecting the beneficial bacteria in the gut.
Selective Targeting of Clostridioides difficile :
Infection with C. difficile (CDI) is a principal cause of diarrhea associated with antibiotic use.
A category of picolinamide antibacterials has been found that demonstrates remarkable strength and specificity against C. difficile.[15]
Investigations into the structure-activity relationship showed that relocating the nitrogen atom from the 4-position (as in isonicotinamide) to the 2-position (as in picolinamide) led to a more than 1000-fold enhancement in selectivity for C. difficile when compared to other bacteria such as MRSA.[15] This underscores the significant influence that minor alterations in structure can have on biological function.
Enzyme Inhibitors for Metabolic Diseases
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors:
11β-HSD1 is an enzyme that has a significant function in the control of glucocorticoid concentrations. The inhibition of this enzyme is seen as a possible therapeutic approach for managing type 2 diabetes and metabolic syndrome.
A collection of 6-substituted picolinamide derivatives has been refined to act as strong and specific inhibitors of 11β-HSD1. A compound from this series showed superior oral availability and was successful in lowering blood glucose levels and enhancing lipid profiles in a mouse model of obesity.[16]
Caption: Therapeutic targets of sterically hindered picolinamides.
Experimental Protocols
This section presents comprehensive, step-by-step instructions for the synthesis of a characteristic sterically hindered picolinamide derivative and for a crucial in vitro biological assay. These instructions are meant to be exemplary and may need adjustments for particular substrates and targets.
Protocol 1: Synthesis of a Sterically Hindered N-Aryl Picolinamide via the Acyl Chloride Method
This protocol has been modified from the standard procedures reported in the literature for synthesizing N-alkyl-N-phenylpicolinamides.[6]
Objective: To synthesize N-(2,6-diisopropylphenyl)picolinamide.
Materials:
Picolinic acid
Thionyl chloride (SOCl₂)
2,6-diisopropylaniline
Triethylamine (TEA)
Anhydrous dichloromethane (DCM)
Standard laboratory glassware and workup reagents (e.g., NaHCO₃ solution, brine, MgSO₄)
Procedure:
Formation of Picolinoyl Chloride:
In a round-bottom flask that is fitted with a reflux condenser and a magnetic stir bar, introduce picolinic acid (1.0 eq).
Under a nitrogen atmosphere, cautiously add an excess of thionyl chloride (5-10 eq).
Bring the mixture to reflux for a period of 2-4 hours, or until the release of gas stops and all the solid material has dissolved.
Let the reaction cool down to room temperature, and then cautiously eliminate the surplus thionyl chloride by using reduced pressure.
Amide Coupling:
Take the unpurified picolinoyl chloride and dissolve it in anhydrous DCM.
In a different flask, dissolve 2,6-diisopropylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Place the amine solution in an ice bath to cool it to 0 °C.
With vigorous stirring, slowly add the solution of picolinoyl chloride to the amine solution in a drop-by-drop manner.
Let the reaction come to room temperature and continue stirring for 12-24 hours. Keep track of the reaction's progress using TLC or LC-MS.
Workup and Purification:
Neutralize the reaction by introducing a saturated aqueous solution of NaHCO₃.
Isolate the organic layer and wash it in sequence with water and then with brine.
Use anhydrous MgSO₄ to dry the organic layer, then filter it, and finally concentrate it under reduced pressure.
Use column chromatography on silica gel to purify the unrefined product, employing a suitable eluent system (for instance, a gradient of ethyl acetate in hexanes).
Self-Validating System:
The identity and purity of the resultant product must be verified using ¹H NMR, ¹³C NMR, and HRMS. The confirmation of the synthesis's success will be the observation of the anticipated molecular ion peak in the mass spectrum and the distinctive signals in the NMR spectra.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effects of picolinamide derivatives on a specific target kinase, such as VEGFR-2.[2]
Objective: To ascertain the IC₅₀ value of a test compound in relation to a particular kinase.
Materials:
Purified recombinant kinase (e.g., VEGFR-2)
Kinase substrate (e.g., a specific peptide)
Adenosine triphosphate (ATP)
Test compound (picolinamide derivative) dissolved in DMSO
Assay buffer
96-well plates
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
Procedure:
Reaction Setup:
In a 96-well plate, combine the assay buffer, the purified kinase, and the kinase substrate.
Compound Addition:
Introduce the test compound at a range of concentrations, typically through serial dilution. Be sure to include a positive control, which is a known inhibitor, and a negative control, which is the DMSO vehicle.
Kinase Reaction:
Commence the reaction by introducing ATP.
Keep the plate at a designated temperature (for instance, 30 °C) for a set duration (for example, 60 minutes).
Detection:
Cease the reaction and quantify the amount of product that has been formed (phosphorylated substrate) or the quantity of ATP that is left, utilizing a suitable method for detection.
Data Analysis:
For each concentration of the compound, determine the percentage of kinase inhibition in comparison to the negative control.
Create a graph plotting the percentage of inhibition against the logarithm of the compound's concentration and apply a dose-response curve to the data to find the IC₅₀ value.
Trustworthiness:
The assay must be confirmed with a known inhibitor to guarantee it is functioning correctly.
Performing the assay in triplicate and determining the standard deviation will offer a measure of the consistency of the findings.
Caption: Workflow for in vitro screening of picolinamide derivatives.
Future Perspectives and Conclusion
The study of sterically hindered picolinamide derivatives is a vibrant and swiftly advancing field of research. The adaptability of the picolinamide framework, in conjunction with the effectiveness of steric hindrance as a method for molecular design, guarantees that these compounds will persist as a plentiful source of new therapeutic options.
Emerging Trends and Future Directions:
Novel Targets: While there has been considerable advancement in targeting kinases and other enzymes, the investigation of new biological targets for picolinamide derivatives represents an exciting new area of research. This encompasses targets related to conditions such as neurodegenerative diseases, inflammation, and viral infections.[1][3][4]
Structure-Based Design: The growing accessibility of high-resolution crystal structures of drug targets complexed with inhibitors will further facilitate the logical, structure-based creation of new picolinamide derivatives that have enhanced potency and selectivity.[12]
Fragment-Based Drug Discovery: The use of fragment-based methods, in which small molecular fragments are tested and then expanded or joined to form more powerful lead compounds, could prove to be a highly effective way to investigate the chemical possibilities surrounding the picolinamide core.
New Synthetic Methodologies: The creation of novel and more streamlined synthetic techniques for building sterically hindered amide bonds will be essential for the development of new and more intricate picolinamide derivatives.[5]
Conclusion:
Derivatives of sterically hindered picolinamide are an exceptionally valuable group of molecules in the context of contemporary drug discovery. Their "privileged" scaffold offers a robust basis for creating compounds that exhibit a broad array of biological functions, including applications in antifungal, anticancer, antibacterial, and metabolic disease treatments.
This technical guide has presented a detailed summary of the essential elements of this field, which includes:
Synthetic Strategies: Emphasizing the difficulties and resolutions involved in the synthesis of these molecules with demanding steric requirements.
Structural Characterization: Highlighting the necessity of a comprehensive analytical strategy to definitively ascertain their structure.
Therapeutic Applications: Demonstrating the wide array of biological targets and treatment areas in which these compounds have shown potential.
Experimental Protocols: Offering functional, sequential instructions for their synthesis and assessment in a laboratory setting.
As our comprehension of the molecular foundations of diseases expands, the logical creation of molecules with finely-tuned characteristics will gain in significance. The concepts and instances examined in this guide illustrate that derivatives of sterically hindered picolinamide are favorably situated to assume a crucial role in the advancement of future medications.
References
Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. mBio, 9(2), e00329-18. [Link]
Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed, 29540541. [Link]
Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 143-176. [Link]
Wang, Y., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry, 72(8), 3686-3696. [Link]
Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press, 19, 143-176. [Link]
Sun, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing. [Link]
El-Gendy, B. E., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 11(6), 1147-1153. [Link]
Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683. [Link]
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
Sun, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(6), 1054-1064. [Link]
Gao, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-8. [Link]
Gao, Y., et al. (2017). Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
Abdel-aziz, M., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry, 85, 473-484. [Link]
WO2021076681A1 - Process for synthesis of picolinamides.
Sun, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. SciSpace. [Link]
Li, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6274-6284. [Link]
Al-gawhari, F. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. MOJ Biorganic & Organic Chemistry, 1(2). [Link]
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
Steric Fortresses: The Thermodynamic and Conformational Profile of N-tert-Alkyl Pyridine Carboxamides
Topic: Thermodynamic Stability of N-tert-Alkyl Pyridine Carboxamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stability Paradox I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability of N-tert-Alkyl Pyridine Carboxamides
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability Paradox
In medicinal chemistry, the amide bond is ubiquitous, but the N-tert-alkyl pyridine carboxamide represents a unique structural class where electronic delocalization battles steric bulk. These scaffolds are not merely "stable amides"; they are thermodynamic anomalies.
While typical amides rely on planarity for resonance stabilization (
), the bulky tert-alkyl group introduces severe strain. In pyridine systems, this is further complicated by the position of the pyridine nitrogen.
Picolinamides (2-isomer): Exhibit "hyper-stability" via an intramolecular hydrogen bond (IMHB) lock.
Nicotinamides (3-isomer) & Isonicotinamides (4-isomer): Often exist in twisted, non-planar ground states to accommodate the steric bulk, altering their solubility and binding kinetics.
This guide dissects the thermodynamic engines driving these behaviors, providing actionable protocols for their synthesis, characterization, and deployment in drug discovery.
The Conformational Landscape: Electronic vs. Steric Control
The thermodynamic stability of these molecules is defined by the rotational equilibrium of two bonds: the amide C-N bond (resonance) and the Pyridine-Carbonyl (Py-CO) bond (atropisomerism).
The Picolinamide Lock (The Ortho Effect)
In N-tert-butylpicolinamide, the pyridine nitrogen acts as a hydrogen bond acceptor for the amide proton. This forms a thermodynamically favored 5-membered pseudoring (
motif).
Thermodynamic Consequence: This interaction locks the molecule in a planar syn-conformation (C=O and Py-N on the same side).
Energy Gain: The IMHB contributes approximately 3–5 kcal/mol of stabilization energy compared to the anti-conformer.
Solvation Effect: This "self-solvation" makes picolinamides more lipophilic (higher
) and membrane-permeable than their isomers.
The Nicotinamide/Isonicotinamide Twist
Without the ortho-nitrogen to anchor the amide proton, the tert-butyl group clashes with the ortho-hydrogens of the pyridine ring.
Steric Consequence: To relieve steric strain, the Py-CO bond rotates out of planarity. The dihedral angle can deviate by 30–60° from the pyridine plane.
Resonance Penalty: This twist reduces orbital overlap between the pyridine ring and the carbonyl, isolating the amide electronically. This makes the carbonyl more electrophilic (reactive) in theory, but the tert-butyl group provides a "steric umbrella" that blocks nucleophilic attack.
Visualization of Conformational Pathways
The following diagram illustrates the divergent thermodynamic paths of picolinamides versus nicotinamides.
Figure 1: Divergent conformational preferences. Picolinamides are thermodynamically locked by H-bonds, while Nicotinamides twist to avoid steric clash.
The "stability" of the amide bond is quantitatively measured by the rotational barrier (
) of the C-N bond.
Comparative Rotational Barriers
The bulky tert-alkyl group generally increases the barrier to rotation due to the volume of the transition state, but ground-state destabilization (in nicotinamides) can paradoxically lower the activation energy relative to a methyl amide.
Parameter
N-Methyl Picolinamide
N-tert-Butyl Picolinamide
N-tert-Butyl Nicotinamide
Dominant Effect
Resonance + IMHB
Steric Bulk + IMHB
Steric Clash
Ground State
Planar
Planar (Locked)
Twisted
C-N Rotational Barrier ()
~18 kcal/mol
>20 kcal/mol
~16-17 kcal/mol
Hydrolysis Rate ()
1.0 (Reference)
< 0.01 (Resistant)
~ 0.05 (Slow)
Note: Values are approximate ranges derived from variable temperature NMR studies of similar sterically hindered amides.
The "Goldilocks" Zone for Drug Design
For drug candidates, a rotational barrier of >20 kcal/mol implies that rotamers (if they exist) can be separated on the NMR timescale or even by HPLC at low temperatures (atropisomerism).
Picolinamides: The IMHB ensures a single dominant conformer, simplifying SAR (Structure-Activity Relationship) studies.
Nicotinamides: May present as a rapidly interconverting mixture of twisted conformers, which leads to "fuzzy" electron density in X-ray crystallography and entropic penalties upon binding to a protein target.
Experimental Protocols: Characterizing Stability
To validate the thermodynamic profile of your specific scaffold, two core experiments are required: Variable Temperature (VT) NMR and Forced Hydrolysis Stress Testing .
Protocol: Determination of Rotational Barrier via VT-NMR
This protocol uses the coalescence temperature (
) method to calculate the free energy of activation ().
Reagents & Equipment:
High-field NMR (500 MHz+ recommended).
Solvent: DMSO-
(high boiling point) or Toluene- (non-polar, to observe IMHB effects).
Workflow:
Sample Prep: Dissolve 10-15 mg of the amide in 0.6 mL deuterated solvent.
Low-T Acquisition: Cool to -40°C. Acquire
H NMR. Look for splitting of the tert-butyl signal (if rotation is slow) or broadening of ortho-pyridine protons.
Stepwise Heating: Increase temperature in 10°C increments up to 120°C (or solvent limit).
Identify
: Note the temperature where separate signals merge into a single broad peak (coalescence).[1]
Calculation: Use the Eyring equation:
Where is the separation (Hz) of signals at the slow-exchange limit (low temp).
Figure 2: Workflow for determining rotational energy barriers using VT-NMR.
Protocol: Hydrolytic Stress Test
N-tert-alkyl amides are often "metabolically silent." Verify this chemically.
Acidic Stress: 1N HCl, reflux, 24h. Monitor by LC-MS.
Basic Stress: 1N NaOH, reflux, 24h. Monitor by LC-MS.
Oxidative Stress: 3%
, RT, 24h (Pyridine N-oxide formation is a risk here, distinguishable by mass shift +16).
Synthetic Pathways: Overcoming the Steric Wall
Synthesizing sterically hindered amides requires forcing conditions because the nucleophile (tert-butylamine) is bulky and poor.
The Ritter Reaction (Industrial Preferred)
For large-scale synthesis, avoiding the amine entirely is often superior. The Ritter reaction uses a nitrile and a carbocation source.
Application Note: Advanced Amide Coupling Protocols for Sterically Hindered Amines and Picolinic Acid
Executive Summary The formation of amide bonds between picolinic acid (2-pyridinecarboxylic acid) and sterically hindered amines presents a unique duality of challenges: electronic deactivation and steric occlusion. Stan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The formation of amide bonds between picolinic acid (2-pyridinecarboxylic acid) and sterically hindered amines presents a unique duality of challenges: electronic deactivation and steric occlusion. Standard carbodiimide (EDC/DCC) protocols frequently fail due to the formation of N-acylurea byproducts, slow kinetics, or metal chelation interference inherent to the picolinyl moiety. Furthermore, harsh activation (e.g., SOCl₂) can lead to unwanted ring chlorination or decomposition.
This guide details three field-validated protocols designed to overcome these barriers. We prioritize Propanephosphonic Acid Anhydride (T3P) for scalable, low-epimerization coupling and Ghosez’s Reagent for extremely hindered substrates where in situ acid chloride generation is strictly required under neutral conditions.
The Scientific Challenge
The "Picolinic" Effect
Picolinic acid is not a standard carboxylic acid. The nitrogen atom at the 2-position creates two specific complications:
Chelation: The pyridine nitrogen and the carboxylate oxygen can form stable 5-membered chelate rings with metal catalysts or coupling reagent centers, sequestering them from the reaction.
Side Reactivity: Activation with thionyl chloride (
) often leads to side reactions, including the formation of 4-chloropicolinoyl chloride due to the activation of the pyridine ring, significantly reducing yield and purity [1].
Steric Occlusion in Amines
For amines such as tert-butylamine, adamantylamine, or ortho-disubstituted anilines, the nucleophilic nitrogen is shielded. The trajectory for nucleophilic attack (Burgi-Dunitz angle) is physically blocked.
Consequence: The rate of the bimolecular reaction (
) drops below the rate of active ester decomposition or rearrangement ().
Solution: We must generate a "Hot Electrophile" (Acid Chloride or Mixed Anhydride) or use a coupling reagent that acts as a solvent/organocatalyst (T3P).
Strategic Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific substrate pair.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on steric demand and scale.
Protocol A: The "Heavy Hammer" (Ghosez’s Reagent)
Best For: Extremely hindered amines (e.g., tert-butylamine, aminopyridines) where standard activated esters fail.
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride and preventing pyridine ring chlorination [2].
Best For: Process chemistry, scale-up (>10g), and moderately hindered amines.
Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling reagent that forms a mixed anhydride. Uniquely, T3P is supplied as a cyclic trimer in solution; the byproduct is a water-soluble phosphonic acid, simplifying purification [3].
Critical Step: If conversion is <50% after 4 hours, heat to 50–60°C. T3P is thermally stable and performs exceptionally well at elevated temperatures for hindered systems.
The T3P byproducts are washed away in the aqueous phase, often yielding pure product without chromatography.
Protocol C: High-Throughput Discovery (HATU/HOAt)
Best For: Medicinal chemistry discovery, small scales (<100mg), and automated synthesis.
Mechanism: The pyridine nitrogen in HOAt (the leaving group in HATU) provides a "neighboring group effect" (anchimeric assistance) that accelerates the reaction rate significantly compared to HBTU/HOBt, which is critical for hindered amines [4].
Use this table to diagnose common failures in picolinic amide synthesis.
Observation
Probable Cause
Corrective Action
Low Yield (<30%)
Steric bulk preventing attack on Active Ester.
Switch to Protocol A (Ghosez) to generate the more reactive Acid Chloride.
Ring Chlorination
Used Thionyl Chloride () or Oxalyl Chloride.
Stop using SOCl₂. Use Ghosez’s reagent (neutral conditions) or T3P.
No Reaction (T3P)
Temperature too low for steric barrier.
Heat T3P reaction to 60-70°C . Use Pyridine as solvent/base.[5]
Epimerization
Over-activation or high base concentration (if amine is chiral).
Use T3P + NMM at 0°C. Avoid DMAP.
Product Stuck in Aqueous
Picolinamide is too polar/protonated.
Ensure final extraction pH is neutral/slightly basic (pH 8) to keep pyridine ring unprotonated.
Mechanistic Visualization
The following diagram illustrates why Ghosez's reagent succeeds where carbodiimides fail. The chloroenamine intermediate reacts with the acid to form the acid chloride without generating free acidic protons that would protonate the pyridine ring.
Figure 2: Activation pathway using Ghosez's reagent to generate the reactive acid chloride species.
References
Bernstein, P. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC (PubMed Central) . Available at: [Link]
Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. J. Chem. Soc., Chem. Commun., 1180-1181.
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters , 13(19), 5048–5051. Available at: [Link]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][7] Journal of the American Chemical Society , 115(10), 4397–4398. (Foundational reference for HOAt effect).
Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry . Available at: [Link]
Optimization of HATU/HOAt coupling for tert-amylamine derivatives
Application Notes & Protocols Topic: Optimization of HATU/HOAt Coupling for tert-Amylamine Derivatives For: Researchers, Scientists, and Drug Development Professionals Introduction: Overcoming the Steric Challenge in Ami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Optimization of HATU/HOAt Coupling for tert-Amylamine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Steric Challenge in Amide Synthesis
The amide bond is an omnipresent feature in pharmaceuticals, serving as a critical linkage in a vast number of active pharmaceutical ingredients (APIs).[1] Its synthesis, while fundamental, presents significant challenges, particularly when coupling sterically demanding nucleophiles such as tert-amylamine and its derivatives. Traditional coupling methods often fail or provide poor yields due to the steric hindrance around the nitrogen atom, which impedes its nucleophilic attack.[2][3]
This guide provides an in-depth exploration of the HATU/HOAt reagent system, a powerful and highly efficient method for overcoming these steric barriers.[4][5] As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind the protocol. We will explore the mechanistic underpinnings of the HATU/HOAt system, present a robust, self-validating protocol for coupling tert-amylamine derivatives, and provide a systematic framework for optimizing the reaction to achieve maximum yield and purity.
Mechanistic Rationale: The Synergy of HATU and HOAt
The success of the HATU/HOAt system in coupling hindered amines stems from the rapid formation of a highly reactive OAt-active ester, a process facilitated by the unique properties of both reagents.[6][7] Understanding this mechanism is crucial for intelligent optimization and troubleshooting.
The coupling cascade proceeds through several key steps:
Acid Activation: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[8][9]
Isouronium Salt Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt.[10]
Active Ester Generation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion immediately attacks the isouronium salt.[10][11] This step is exceptionally rapid and efficient, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[10][11]
Nucleophilic Attack: The tert-amylamine derivative then attacks the highly electrophilic carbonyl carbon of the OAt-ester to form the desired amide bond.[8]
The superiority of this system, especially compared to older HOBt-based reagents, is largely attributed to the HOAt moiety. The pyridine nitrogen atom within the HOAt structure provides anchimeric assistance, stabilizing the transition state and accelerating the rate of coupling. This enhanced reactivity is what makes HATU particularly effective for challenging substrates.[12] Furthermore, HOAt is a powerful additive for suppressing the epimerization of chiral centers adjacent to the carboxylic acid, a critical consideration in pharmaceutical synthesis.[13][14][15]
Caption: Figure 1: HATU/HOAt Coupling Mechanism.
Core Protocol: Coupling with tert-Amylamine Derivatives
This protocol provides a robust starting point for the coupling reaction. It is designed to be self-validating through in-process monitoring.
Materials & Reagents:
Carboxylic Acid (1.0 eq)
tert-Amylamine derivative (1.2 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Saturated aqueous NaHCO₃ solution
Saturated aqueous NaCl solution (Brine)
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for chromatography
Procedure:
Reaction Setup: To a clean, dry, oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
Dissolution: Dissolve the acid in anhydrous DMF (use a concentration of approximately 0.1-0.2 M).
Pre-activation:
Add HATU (1.2 eq) to the stirred solution.
Add DIPEA (3.0 eq) to the reaction mixture.
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for forming the OAt-active ester before the sterically hindered amine is introduced.[4][11]
Amine Addition: Add the tert-amylamine derivative (1.2 eq) to the activated mixture.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until the starting carboxylic acid is consumed. Reactions with hindered amines can take anywhere from 2 to 24 hours.
Work-up:
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[6]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filter the drying agent and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.[6]
Systematic Optimization Workflow
For particularly challenging substrates, a systematic optimization of the core protocol is necessary. The following parameters should be investigated to maximize reaction efficiency.
Caption: Figure 2: Optimization Workflow.
Data Presentation: Key Optimization Parameters
Parameter
Standard Condition
Optimization Range
Rationale & Expert Insights
Stoichiometry
1.2 eq HATU, 1.2 eq Amine, 3.0 eq Base
HATU/Amine: 1.2 to 2.0 eqBase: 3.0 to 5.0 eq
Steric hindrance slows reaction kinetics. Increasing the concentration of the coupling partners can drive the reaction to completion via Le Châtelier's principle.[3][16] Avoid excessive HATU, which can lead to difficult-to-remove byproducts.
Base Selection
DIPEA
2,4,6-Collidine, Proton-Sponge
DIPEA is the standard due to its non-nucleophilicity.[17] For extremely sensitive substrates where DIPEA's basicity might cause side reactions, the slightly less basic but still hindered 2,4,6-collidine can be a superior choice.[4][18]
Solvent
Anhydrous DMF
Anhydrous NMP, DCM, or THF
Solvent choice is critical for ensuring all reagents remain fully solvated.[3] DMF is an excellent starting point.[10] If solubility is an issue or side reactions with DMF are suspected, NMP offers superior solvating properties, while DCM can be useful for easier work-up.[3] Always use anhydrous solvents to prevent hydrolysis of the active ester.[17]
Temperature
Room Temperature (20-25°C)
0°C to 40°C
Most HATU couplings are efficient at room temperature. If the reaction is sluggish, gentle heating (30-40°C) can overcome the activation energy barrier.[4] Conversely, for highly sensitive substrates prone to side reactions, cooling to 0°C may improve selectivity.[17]
Pre-activation Time
15-30 minutes
5 to 60 minutes
This is arguably the most critical parameter for hindered amines. The OAt-active ester must be fully formed before the amine is introduced. This prevents a potential side reaction where HATU directly reacts with the amine to form a guanidinium byproduct.[19][20] An extended pre-activation time ensures the reaction proceeds cleanly through the desired pathway.[4]
Troubleshooting Common Issues
Low or No Yield: The primary culprit is often incomplete activation or insufficient reactivity.
Solution: Increase the equivalents of HATU and amine (up to 2.0 eq). Extend the pre-activation time to 60 minutes. Consider gently heating the reaction to 40°C.[4]
Incomplete Reaction (Stalled): This indicates that the steric hindrance is preventing the reaction from reaching completion.
Solution: Employ a "double coupling" strategy. After the initial reaction time, add a fresh portion of pre-activated acid (another 0.5 eq of acid, HATU, and base) to the reaction mixture to drive it to completion.[3]
Multiple Byproducts: This often points to side reactions with the coupling reagent or solvent.
Solution: Strictly adhere to the correct order of addition (pre-activate acid before adding amine).[17][20] Ensure the use of a high-purity, non-nucleophilic base like DIPEA or collidine.[4]
References
Understanding HOAt: The Backbone of Modern Peptide Synthesis. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). BenchChem.
Epimeriz
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
Crystallization methods for N-tert-amylpicolinamide ligands
An Application Guide to the Crystallization of N-tert-amylpicolinamide Ligands Authored by: A Senior Application Scientist Introduction N-tert-amylpicolinamide and its derivatives represent a significant class of ligands...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Crystallization of N-tert-amylpicolinamide Ligands
Authored by: A Senior Application Scientist
Introduction
N-tert-amylpicolinamide and its derivatives represent a significant class of ligands in modern chemistry. Their unique structural and electronic properties, stemming from the combination of a pyridine ring and a bulky N-substituted amide group, make them versatile for applications in metal ion complexation, catalysis, and the development of novel pharmaceutical agents.[1][2] The precise three-dimensional arrangement of atoms, which dictates the ligand's function, can only be unambiguously determined through single-crystal X-ray diffraction (SCXRD).[3] This analysis is critically dependent on the availability of high-quality single crystals, making crystallization the bottleneck in the structural elucidation of these valuable compounds.[3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical methods for crystallizing N-tert-amylpicolinamide ligands. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for systematic and successful crystal growth.
Guiding Principles of Crystallization
Solubility & Supersaturation : The foundation of crystallization is manipulating the solubility of the N-tert-amylpicolinamide ligand in a given solvent. A supersaturated solution—one that contains more dissolved solute than can be held at equilibrium—is the essential driving force for crystallization.[6] This unstable state is achieved by changing conditions such as solvent concentration, temperature, or solvent composition.[7]
Nucleation & Crystal Growth : Once supersaturation is achieved, the process occurs in two key stages: nucleation and crystal growth.[8]
Nucleation : The initial formation of tiny, stable crystalline aggregates (nuclei). This step can be spontaneous (primary nucleation) or induced by existing crystals (secondary nucleation). The goal for SCXRD is to limit the number of nucleation sites to grow fewer, larger crystals.[9]
Crystal Growth : The subsequent addition of molecules from the solution onto the existing nuclei, allowing them to grow into macroscopic crystals.[8]
The key to obtaining high-quality single crystals is to control the rate at which supersaturation is approached, ensuring that crystal growth is slow and methodical. Rapid crystallization often leads to the formation of many small, imperfect, or aggregated crystals.[7]
Pre-Crystallization Essentials: Setting the Stage for Success
Before attempting any crystallization method, several preliminary steps are crucial. Neglecting these often leads to failed experiments.
Purity of the Ligand
The purer the compound, the higher the chance of growing single crystals.[10] It is recommended to start with material that is at least 80-90% pure, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[9] Standard purification techniques such as column chromatography or recrystallization should be employed to purify the crude N-tert-amylpicolinamide product.[11]
Solvent Selection: The Critical Choice
There is no universal solvent for crystallization.[9] The ideal solvent is one in which the N-tert-amylpicolinamide ligand is moderately soluble.[12] For methods like slow cooling, the solvent should dissolve the compound when hot but not when cold.[9][11] Amides, in general, tend to crystallize well from hydrogen-bonding solvents, while combinations like diethyl ether-methanol are often successful for highly associated solids.[13][14]
Protocol for Solvent Screening:
Place a small amount (1-2 mg) of the ligand into several small test tubes or vials.
Add a few drops of a single test solvent to each vial at room temperature. Observe the solubility.
If the compound is insoluble, gently heat the vial to determine if solubility increases with temperature.
If the compound is highly soluble at room temperature, the solvent may be suitable for slow evaporation or as the "good" solvent in a diffusion or layering setup.
If the compound is sparingly soluble at room temperature but dissolves upon heating, it is an excellent candidate for slow cooling crystallization.[11]
Table 1: Common Solvents for Crystallization of Amide-Containing Molecules
Solvent
Polarity
Boiling Point (°C)
Common Applications & Notes
Hexane / Heptane
Non-polar
69 / 98
Often used as an anti-solvent in diffusion/layering methods.[10][15]
Toluene
Non-polar
111
Known to facilitate good crystal packing for many organic molecules.[13]
Diethyl Ether
Low
35
Volatile; useful as an anti-solvent in vapor diffusion.[10]
Dichloromethane (DCM)
Medium
40
A good solvent for many organic compounds; often paired with ether or hexane.[16][17]
Tetrahydrofuran (THF)
Medium
66
A versatile solvent, often used in vapor diffusion and layering systems.[10][15]
Good solvent for many polar organic molecules.[11][15]
Acetonitrile
Polar
82
A polar solvent suitable for moderately polar compounds.[10][11]
Ethanol / Methanol
Polar
78 / 65
Hydrogen-bonding solvents that can be effective for amides.[11][14]
Glassware and Environment
All glassware must be scrupulously clean, as dust, scratches, or residual particles can act as unwanted nucleation sites, leading to a shower of microcrystals.[9][12] It is also vital to ensure the crystallization experiment is left in a vibration-free environment to avoid physical disturbances that can disrupt crystal growth.[10][12]
Crystallization Protocols for N-tert-amylpicolinamide Ligands
The following are four robust methods for crystallizing organic molecules. It is often necessary to try multiple techniques and solvent systems in parallel to find the optimal conditions.[17]
Method 1: Slow Evaporation
This is often the simplest method to set up.[9] It is most effective when the ligand is moderately soluble in a relatively volatile solvent at room temperature. The principle is to slowly increase the concentration of the ligand to the point of supersaturation by allowing the solvent to evaporate over time.[4][10]
Protocol:
Dissolve the N-tert-amylpicolinamide ligand (5-20 mg) in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like DCM/hexane) in a small vial or NMR tube to create a clear, near-saturated solution.[9]
Filter the solution if any particulate matter is present.
Cover the vial with a cap or parafilm. Pierce the covering with a needle to create one or two small holes. This controls the rate of evaporation; fewer/smaller holes lead to slower evaporation and potentially better crystals.[12]
Place the vial in a quiet, undisturbed location at a constant temperature.
Monitor the vial over several days to weeks. Crystals will typically form as the solvent volume decreases.[10]
Causality: The slow removal of the solvent ensures that the solution approaches supersaturation gradually, favoring the growth of existing nuclei over the formation of new ones. This promotes the development of large, well-ordered single crystals.[13]
Diagram: Slow Evaporation Workflow
Caption: Workflow for the Slow Cooling crystallization method.
Method 3: Vapor Diffusion
Vapor diffusion is arguably one of the most successful and versatile methods, particularly when only small amounts of material are available. [9][10]The technique involves dissolving the ligand in a "good" solvent and allowing a miscible, volatile "anti-solvent" (in which the ligand is insoluble) to slowly diffuse into the solution.
[16]
Protocol:
Dissolve the N-tert-amylpicolinamide ligand (2-10 mg) in a small volume (0.2-0.5 mL) of a moderately non-volatile solvent (S1), such as THF, DCM, or toluene, inside a small, open inner vial.
[10]2. Place this inner vial inside a larger vial or beaker (the outer chamber).
Add a larger volume (2-5 mL) of a volatile anti-solvent (S2), such as pentane, hexane, or diethyl ether, to the outer chamber. [10]The level of the anti-solvent should be below the top of the inner vial.
Seal the outer chamber tightly with a cap or parafilm.
Leave the setup undisturbed at a constant temperature. The refrigerator can be used to slow the diffusion process.
[10]6. Over time, the volatile anti-solvent (S2) will diffuse into the solvent (S1) in the inner vial. This slowly decreases the ligand's solubility, leading to crystallization.
[16][19]
Causality: This method provides an extremely gentle and controlled way to induce supersaturation. The slow change in solvent composition allows for a very gradual approach to the point of insolubility, which is ideal for the formation of well-ordered single crystals.
[19]
Diagram: Vapor Diffusion Setup & Workflow
Caption: Workflow for the Vapor Diffusion crystallization method.
Similar to vapor diffusion, this method relies on the slow introduction of an anti-solvent. Here, the anti-solvent is carefully layered on top of a solution of the ligand. [9]This technique is effective when the two solvents are miscible but have different densities, allowing a distinct interface to form.
[19]
Protocol:
Dissolve the N-tert-amylpicolinamide ligand in a small amount of a "good" solvent (S1), typically the denser of the two solvents (e.g., DCM).
Use a narrow vessel like a test tube or NMR tube for this setup.
[19]3. Very carefully and slowly, add a layer of the "bad" anti-solvent (S2), which should be less dense (e.g., hexane or diethyl ether), on top of the ligand solution. Use a pipette or syringe and run the liquid down the side of the tube to minimize mixing and create a sharp interface.
[13]4. Seal the tube and leave it in an undisturbed location.
Crystals will typically form at the interface between the two solvents as they slowly diffuse into one another.
[17]
Causality: The rate of crystallization is controlled by the slow diffusion of the two liquids into each other. This gradual mixing at the interface reduces the solubility of the ligand in a controlled manner, promoting well-defined crystal growth.
Troubleshooting Common Crystallization Problems
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is not supersaturated; ligand is too soluble; cooling/evaporation is too slow.
Concentrate the solution slightly by evaporating some solvent; try a different solvent or anti-solvent; cool to a lower temperature.
Oiling Out
The ligand's solubility is too high in the chosen solvent; supersaturation is reached too quickly.
Try a solvent in which the ligand is less soluble; slow down the process (e.g., slower cooling or diffusion rate); use a more dilute starting solution. [9]
Microcrystals/Powder
Nucleation rate is too high; supersaturation is achieved too rapidly; presence of impurities or dust.
Slow down the crystallization process (e.g., fewer holes for evaporation, slower cooling); use a cleaner vessel; filter the solution before setting up; try a more dilute solution.
Poor Crystal Quality
Rapid or disturbed growth; solvent incorporation issues.
Move the experiment to a more stable, vibration-free location; slow down the rate of crystallization; try different solvents, as some are known to promote better crystal packing. [13]
References
Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris. [Link]
What is Cooling Crystallization? (2024, October 21). YouTube. [Link]
Guide for crystallization. University of Angers. [Link]
Crystal Growing Tips. (2015, April 28). University of Florida, Department of Chemistry. [Link]
Slow Evaporation Method. University of Madras. [Link]
Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
Crystallization Solvents. University of Colorado Boulder. [Link]
Resolved structures of two picolinamide polymorphs. RSC Publishing. [Link]
Investigating the fundamentals of drug crystal growth using Atomic Force Microscopy. Nottingham ePrints. [Link]
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Center for Biotechnology Information. [Link]
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library. [Link]
Application Notes and Protocols: Coordination Chemistry of Bulky Picolinamide Ligands with Transition Metals
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Steric Influence in Picolinamide-Metal Coordination Picolinamide, a si...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Steric Influence in Picolinamide-Metal Coordination
Picolinamide, a simple yet versatile bidentate ligand, has long been a staple in coordination chemistry. Its pyridyl nitrogen and amide group offer a reliable N,O or N,N chelation site for a vast array of transition metals.[1] However, the strategic introduction of bulky substituents onto the picolinamide backbone has unlocked new frontiers in the design of highly selective catalysts and potent therapeutic agents.[2] The steric hindrance imposed by these bulky groups is not a mere impediment; it is a powerful tool to modulate the electronic properties, coordination geometry, and reactivity of the resulting metal complexes.[3][4]
This guide provides an in-depth exploration of the coordination chemistry of bulky picolinamide ligands with transition metals. Moving beyond a simple recitation of procedures, we will delve into the underlying principles that govern the synthesis, characterization, and application of these fascinating compounds. The protocols herein are designed to be robust and self-validating, empowering researchers to confidently navigate this exciting area of chemical science.
I. Ligand Design and Synthesis: Tailoring Steric and Electronic Properties
The journey begins with the ligand. The choice of bulky substituents on the picolinamide scaffold is paramount, as it directly influences the properties of the final metal complex. For instance, increasing the steric bulk around the coordination sphere can enforce unusual coordination geometries, prevent catalyst deactivation through dimerization, and enhance selectivity in catalytic reactions.[2]
Synthetic Protocol: Synthesis of a Bulky N-(2,6-diisopropylphenyl)picolinamide Ligand
This protocol details the synthesis of a representative bulky picolinamide ligand, N-(2,6-diisopropylphenyl)picolinamide, a versatile precursor for a range of transition metal complexes.
Materials:
Picolinic acid
Thionyl chloride (SOCl₂)
2,6-Diisopropylaniline
Triethylamine (Et₃N)
Anhydrous dichloromethane (DCM)
Anhydrous diethyl ether
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
Round-bottom flasks
Reflux condenser
Magnetic stirrer with heating plate
Schlenk line or nitrogen/argon manifold for inert atmosphere
Rotary evaporator
Separatory funnel
Standard glassware for extraction and filtration
Step-by-Step Procedure:
Activation of Picolinic Acid:
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend picolinic acid (1.0 eq) in anhydrous DCM.
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear. The formation of picolinoyl chloride is indicated by the cessation of gas evolution (SO₂ and HCl).
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step for the subsequent amidation.[5] Thionyl chloride is a common and effective reagent for this transformation.
Amidation Reaction:
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-diisopropylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool this solution to 0 °C.
Slowly add the freshly prepared picolinoyl chloride solution dropwise to the aniline solution.
Allow the reaction mixture to stir at room temperature overnight.
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The bulky 2,6-diisopropylaniline provides the desired steric hindrance.
Work-up and Purification:
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry. The presence of characteristic peaks for both the picolinyl and the 2,6-diisopropylphenyl moieties will confirm the successful synthesis.
II. Coordination with Transition Metals: Crafting the Active Complex
The coordination of bulky picolinamide ligands to transition metals can be achieved through various methods, with the choice of metal precursor and reaction conditions being critical. The steric bulk of the ligand often dictates the stoichiometry and coordination geometry of the resulting complex. For example, a less bulky picolinamide might form a 2:1 complex with a metal ion, whereas a bulkier analogue may favor a 1:1 complex to minimize steric strain.[1]
Synthetic Protocol: Synthesis of a Palladium(II) Complex with a Bulky Picolinamide Ligand
This protocol describes the synthesis of a representative palladium(II) complex, which can serve as a precursor for catalytic applications.
Materials:
N-(2,6-diisopropylphenyl)picolinamide (from Part I)
Schlenk flask or glovebox for inert atmosphere operations
Magnetic stirrer
Standard glassware for filtration and washing
Step-by-Step Procedure:
Complex Formation:
In a Schlenk flask under an inert atmosphere, dissolve the bulky picolinamide ligand (2.0 eq) in anhydrous acetonitrile.
In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous acetonitrile.
Slowly add the palladium precursor solution to the ligand solution at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. A color change or precipitation of the product may be observed.
Rationale: Bis(acetonitrile)palladium(II) chloride is a convenient starting material as the acetonitrile ligands are labile and easily displaced by the picolinamide ligand. The 2:1 ligand-to-metal ratio is a common starting point for square planar Pd(II) complexes.
Isolation of the Complex:
If a precipitate has formed, collect the solid by filtration under inert atmosphere. Wash the solid with cold anhydrous acetonitrile and then a non-coordinating solvent like diethyl ether or pentane to remove any unreacted starting materials.
If the product remains in solution, the solvent can be partially removed under reduced pressure to induce crystallization or precipitation.
Dry the isolated complex under vacuum.
Self-Validation: The successful formation of the coordination complex can be confirmed by a variety of characterization techniques as detailed in the next section.
III. Comprehensive Characterization of Metal Complexes
A thorough characterization is essential to elucidate the structure, bonding, and purity of the synthesized complexes. A multi-technique approach is highly recommended.
Technique
Information Gained
Expected Observations for a Bulky Picolinamide-Pd(II) Complex
¹H and ¹³C NMR Spectroscopy
Provides information on the ligand's coordination environment.
Shifts in the chemical shifts of the pyridine and amide protons upon coordination to the metal center. Broadening of signals can sometimes be observed.
Infrared (IR) Spectroscopy
Confirms the coordination of the amide group.
A shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber upon coordination of the amide oxygen to the metal center.[6]
UV-Visible Spectroscopy
Provides insights into the electronic transitions within the complex.
Appearance of new absorption bands in the visible region corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.[6]
Mass Spectrometry (e.g., ESI-MS)
Determines the mass-to-charge ratio of the complex, confirming its composition.
A peak corresponding to the molecular ion of the complex.
Single-Crystal X-ray Diffraction
Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.
Can confirm the coordination mode (N,O-bidentate), the coordination number, and the overall geometry (e.g., square planar for Pd(II)).[1]
Elemental Analysis
Confirms the bulk purity of the synthesized complex.
The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values.
IV. Applications in Catalysis and Medicinal Chemistry
The unique steric and electronic properties of transition metal complexes with bulky picolinamide ligands have led to their successful application in various fields.
A. Catalysis: Enhancing Selectivity and Stability
In catalysis, the bulky substituents on the picolinamide ligand can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in asymmetric reactions.[7] Furthermore, the steric bulk can prevent the aggregation of catalytic species, thereby enhancing their stability and turnover number. A notable application is in copper-catalyzed cross-coupling reactions, where bulky picolinamide ligands have been shown to promote the formation of C-O bonds with challenging substrates.[8]
Diagram: Generalized Catalytic Cycle for a Cross-Coupling Reaction
Caption: A generalized catalytic cycle for cross-coupling reactions.
B. Medicinal Chemistry: Targeting Disease with Precision
In the realm of drug development, metal complexes offer unique therapeutic opportunities.[9][10] The coordination of a bulky picolinamide ligand to a metal center can enhance the biological activity of the parent organic molecule. For instance, cobalt(III) complexes with picolinamide derivatives have been investigated as potential anti-cancer agents.[11] The rationale is that the complex can act as a targeted delivery vehicle for the cytotoxic metal ion or the bioactive ligand, potentially overcoming drug resistance mechanisms.[12]
Diagram: Logic Flow for a Metal-Based Drug Candidate
Caption: A simplified workflow for the development of a metal-based drug.
V. Conclusion and Future Outlook
The incorporation of bulky substituents into picolinamide ligands provides a powerful strategy for fine-tuning the properties of transition metal complexes. This guide has outlined the key considerations for ligand synthesis, complex formation, and characterization, while also highlighting the exciting applications in catalysis and medicine. As our understanding of structure-activity relationships continues to grow, we can anticipate the development of even more sophisticated and effective bulky picolinamide-based metal complexes for a wide range of applications. The principles and protocols detailed herein serve as a solid foundation for researchers embarking on this rewarding area of scientific inquiry.
References
Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. [Link]
Das, D., Muruganantham, A., Kannan, S., Kumar, M., Sundararajan, M., & Sureshkumar, M. K. (2017). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Journal of Coordination Chemistry, 70(10), 1674-1688. [Link]
Ghandhi, L. H. D. (2017). Cobalt picolinamide complexes as potential anti-cancer agents. PhD thesis, University of Leeds. [Link]
Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. (n.d.). ResearchGate. [Link]
Wang, Z., et al. (2022). The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property. Frontiers in Chemistry, 10, 868423. [Link]
Synthesis of picolinamide amide derivatives. Reagents and conditions... (n.d.). ResearchGate. [Link]
García-de-la-Fuente, I., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules, 26(11), 3326. [Link]
Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. (2014). Odinity. [Link]
Yoon, J., & Lippard, S. J. (2016). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Accounts of chemical research, 49(11), 2634–2644. [Link]
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). MDPI. [Link]
Sakinala, S. (2021). Metal Complexes Characterization. Walsh Medical Media. [Link]
Kays, D. L. (2016). Extremely bulky amide ligands in main group chemistry. Chemical Society reviews, 45(4), 1004–1018. [Link]
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical reviews, 111(3), 2177–2250. [Link]
Anthony, E. J., & Lisk, J. R. (2017). Metal Complexes for Therapeutic Applications. Molecules (Basel, Switzerland), 22(12), 2139. [Link]
Nakazawa, H. (2015). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton transactions (Cambridge, England : 2003), 44(37), 16255–16263. [Link]
Maia, P. I. d. S. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceutics, 17(11), 1373. [Link]
Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). [Link]
Brown, A. M., et al. (2023). Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent. ChemRxiv. [Link]
Synthesis and characterization of transition metal complexes of Zr(IV) and Th(IV) using card. (n.d.). Der Pharma Chemica. [Link]
Fernández-Rodríguez, M. A., & Sestelo, J. P. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(6), 253. [Link]
Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Taibah University for Science, 7(4), 185-191. [Link]
VIII-B Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. (n.d.). Institute for Molecular Science. [Link]
Chapter 23 Chemistry of Coordination Compounds. (n.d.). University of Kansas. [Link]
Nakazawa, H. (2015). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 6(11), 6096-6104. [Link]
Pharmaceutical Applications of Metal Complexes and Derived Materials. (2025). ResearchGate. [Link]
Kays, D. L. (2016). Extremely bulky amide ligands in main group chemistry. Chemical Society reviews, 45(4), 1004–1018. [Link]
The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (2025). ResearchGate. [Link]
Narayanaswamy, S., et al. (2023). Effect of Ligand Steric Bulk on Coordination Geometry of Pyridine Adducts of Cadmium(II) Carbamodithioates. SSRN. [Link]
Gierczyk, B., et al. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Catalysts, 10(8), 887. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Steric vs. Stability" Conflict
Welcome to the Technical Support Center. If you are experiencing low yields in the synthesis of
-(tert-amyl)picolinamide , you are likely battling two opposing chemical forces:
Steric Hindrance: tert-Amylamine (2-methylbutan-2-amine) is a bulky primary amine attached to a quaternary carbon. It is a poor nucleophile compared to linear amines.
Reagent Instability: Picolinoyl chloride is moisture-sensitive and, in its free-base form, prone to dimerization and decomposition.
This guide provides a self-validating protocol to overcome these barriers, focusing on anhydrous integrity , catalytic activation , and pH-controlled isolation .
Module 1: Reagent Quality & Preparation
Critical Alert: The most common cause of failure is the degradation of picolinoyl chloride prior to reaction.
The State of the Reagent
Picolinoyl chloride is commercially available primarily as the hydrochloride salt (
).
If buying: Ensure the salt is white/off-white. Yellow/orange discoloration indicates hydrolysis to picolinic acid.
If synthesizing: Generate in situ using Thionyl Chloride (
). Do not attempt to isolate the free base picolinoyl chloride; it is unstable.
Stoichiometry Adjustment
If using the HCl salt , you must adjust your base equivalents.
Standard Acid Chloride: Requires 1.0 eq Base (to scavenge HCl byproduct).
Picolinoyl Chloride
HCl: Requires 2.0+ eq Base (1.0 eq to neutralize the salt, 1.0 eq to scavenge byproduct). Failure to add this extra equivalent results in the amine remaining protonated (unreactive).
Module 2: Optimized Reaction Protocol
This protocol uses DMAP catalysis to bypass the steric hindrance of the tert-amyl group.
Base: Diisopropylethylamine (DIPEA) (3.0 eq) – Preferred over TEA due to lower nucleophilicity.
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow
System Prep: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Solvation (0°C): Dissolve tert-amylamine (1.0 eq), DIPEA (3.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C.[1][2]
Addition: Add Picolinoyl Chloride
HCl (1.2 eq) in small portions (solid addition) or as a suspension in DCM via syringe.
Why? Adding the acid chloride to the amine/base mixture ensures the acid chloride is immediately trapped by the base/DMAP, minimizing self-reaction.
The "Hyper-Active" Intermediate: DMAP reacts with the acid chloride to form an
-acylpyridinium salt . This intermediate is more electrophilic and less sterically hindered than the acid chloride, facilitating attack by the bulky tert-amylamine.
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
Checkpoint: Monitor by TLC/LCMS. If starting material remains after 6 hours, heat to mild reflux (40°C).
Visualizing the Mechanism
Caption: The DMAP catalytic cycle accelerates the reaction by forming a reactive intermediate that is more susceptible to nucleophilic attack by hindered amines.
Module 3: Workup & Isolation (The Amphoteric Trap)
The Issue: The product contains a pyridine ring.[3][4][5] It is amphoteric (basic pKa ~5.2).
Risk: If you wash with strong acid (pH < 3), the product will protonate and move into the aqueous layer .
Goal: Keep the product in the organic layer while removing impurities.
Note on Column Chromatography:
If purification is needed, use Silica Gel with 1–2% Triethylamine in the eluent (e.g., Hexane/EtOAc + 1% TEA). The TEA prevents the basic pyridine product from "streaking" or sticking to the acidic silica.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield (<30%)
Moisture Contamination
Picolinoyl chloride hydrolyzed to acid before reaction. Use fresh bottle or generate in situ. Ensure anhydrous solvent.
No Reaction
Insufficient Base
You used 1.0 eq base for the HCl salt. The amine is protonated () and cannot react. Increase base to >2.5 eq.
Product Missing after Workup
Acidic Extraction
You washed with 1M HCl. The product is in the aqueous waste. Neutralize the aqueous layer to pH 8 and re-extract with DCM.
Brown/Black Tar
Polymerization
Free base picolinoyl chloride is unstable. Keep temperature <0°C during addition. Do not store the acid chloride; use immediately.
Frequently Asked Questions (FAQ)
Q1: Can I use Pyridine as the solvent instead of DCM/DIPEA?A: Yes, but with caution. Pyridine acts as both solvent and base. However, removing pyridine requires acidic washes (CuSO₄ or HCl), which—as noted above—will extract your product into the aqueous phase. If you use pyridine, you must remove it by azeotropic distillation (with Toluene) rather than acidic extraction.[6]
Q2: Why is my product yield low even with excess acid chloride?A: The tert-amyl group creates significant steric shielding. Without DMAP, the reaction is kinetically slow, allowing moisture in the air to hydrolyze the acid chloride faster than the amine can attack it. DMAP is mandatory for this specific substrate.
Q3: Can I generate the acid chloride in situ?A: Yes, and this is often preferred for high yields.
Reflux Picolinic Acid in Thionyl Chloride (
) for 2 hours.
Evaporate
completely (azeotrope with dry toluene to ensure removal). Residual will react with your amine to form sulfinylamines.
Dissolve the residue in DCM and add to your Amine/Base mixture immediately.
Experimental Workflow Visualization
Caption: Optimized workflow emphasizing the "Salt" nature of the reagent and the critical basic workup.
References
Fisher Scientific. Amide Synthesis - Reaction Protocols. (Detailed protocols for Schotten-Baumann and anhydrous acid chloride couplings).
Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP) - Reagent Profile.[7] (Mechanistic insight into DMAP catalysis for hindered substrates).
Santa Cruz Biotechnology. Picolinoyl chloride hydrochloride Product Data. (Confirming the HCl salt form and stability data).
[8]
Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (Protocol for in-situ generation for hindered amines).
Technical Support Center: Strategies for Preventing Hindered Amide Hydrolysis During Acidic Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of amide bond cleavage during the acidic workup of their reactio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of amide bond cleavage during the acidic workup of their reactions. Here, we delve into the mechanisms behind this undesired hydrolysis and provide field-proven strategies and detailed protocols to preserve the integrity of your sterically hindered amide products.
Troubleshooting Guide: Diagnosing and Solving Amide Hydrolysis
Have you observed a lower-than-expected yield for your amide product, accompanied by the reappearance of your starting carboxylic acid or amine? This is a classic sign of amide hydrolysis during workup. This troubleshooting guide will help you pinpoint the cause and select the most effective preventative strategy.
Visualizing the Problem: A Decision-Making Workflow
The following flowchart outlines a systematic approach to troubleshooting and preventing the hydrolysis of hindered amides during your reaction workup.
Caption: Troubleshooting workflow for hindered amide hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why are hindered amides susceptible to hydrolysis during acidic workup?
A1: Amide hydrolysis, whether acid or base-catalyzed, is fundamentally a nucleophilic acyl substitution reaction. Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1][2] This activation facilitates the nucleophilic attack by water, a relatively weak nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as a good leaving group (in its protonated form) result in the formation of a carboxylic acid.[3]
Steric hindrance, such as from a t-butyl group near the carbonyl, can slow down this process by impeding the approach of the water nucleophile.[4][5] However, amides are inherently very stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character.[6] This makes them less reactive than esters.[7] Consequently, forcing conditions like strong acids and heat are often required for hydrolysis, but even standard acidic workups can cause unwanted cleavage, especially with prolonged exposure.[8][9]
Q2: What are the key factors that influence the rate of amide hydrolysis during workup?
A2: Several factors can accelerate the undesired hydrolysis of your hindered amide product:
pH/Acid Strength: Stronger acids lead to a higher concentration of the protonated, activated amide, thus increasing the hydrolysis rate.
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Performing workups at elevated temperatures significantly raises the risk of product degradation.
Contact Time: The longer your amide is in contact with the aqueous acidic phase, the greater the extent of hydrolysis will be.[4]
Water Concentration: As a reactant, a large excess of water can favor the hydrolysis equilibrium.
Q3: Can I use a strong base like NaOH to remove acidic impurities instead?
A3: While it might seem like a straightforward alternative, using strong bases like sodium hydroxide is generally not recommended for hindered amides unless they are known to be exceptionally stable.[4] Base-catalyzed hydrolysis (saponification) also occurs, proceeding through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10] Although sterically hindered amides are more resistant to this as well, the risk of hydrolysis remains significant, especially with heating.[10]
Q4: Are there alternatives to traditional aqueous acidic workups?
A4: Yes, when your amide product is particularly sensitive, you can opt for non-aqueous workup strategies. One effective method is a solid-phase workup using commercially available resins.[11][12] For instance, the crude reaction mixture can be passed through a sequence of acidic and basic resins to capture impurities, followed by filtration and evaporation of the solvent to yield the purified amide.[11][12]
Field-Proven Protocols and Methodologies
Protocol 1: Mild Acidic Workup for Hindered Amides
This protocol is designed to remove basic impurities (e.g., excess amines) while minimizing the risk of hydrolyzing the target amide.
Materials:
Crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Ice bath.
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0-5 °C.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Separatory funnel and standard glassware.
Procedure:
Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.[4]
Dilution: Dilute the cold reaction mixture with your chosen organic solvent.
Transfer: Transfer the diluted mixture to a separatory funnel.
Mild Acid Wash: Add a portion of the pre-chilled saturated aqueous NH₄Cl solution. Shake the funnel gently a few times and immediately allow the layers to separate. Drain the aqueous layer promptly. Repeat this wash one more time if necessary to remove all basic impurities.
Neutralization: Wash the organic layer with pre-chilled saturated aqueous NaHCO₃ solution to neutralize any residual acid.[13]
Brine Wash: Perform a final wash with pre-chilled brine to remove the bulk of the dissolved water.[13]
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄. Let it stand for 5-10 minutes.
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude amide product.
Protocol 2: Buffered Workup for Acid-Sensitive Amides
For amides that are sensitive even to mild acids, a buffered wash can maintain the pH in a safer range.
Materials:
Crude reaction mixture in an organic solvent.
Phosphate or citrate buffer solution (e.g., 0.5 M) adjusted to a pH of 4-5.[14]
Standard workup solutions and equipment as in Protocol 1.
Procedure:
Follow steps 1-3 from Protocol 1.
Buffered Wash: Instead of an acidic wash, add a portion of the pH 4-5 buffer solution to the separatory funnel. Shake and allow the layers to separate. This will protonate and extract most common amine bases without dropping the pH to dangerously low levels.
Repeat the buffered wash if necessary.
Proceed with the neutralization (NaHCO₃ wash), brine wash, drying, and isolation steps as described in Protocol 1.
Data Summary: Relative Stability and Workup Conditions
Note: The stability is relative and highly dependent on the specific structure of the molecule. Always perform a small-scale test if you are unsure about the stability of your compound.
By understanding the principles of amide hydrolysis and carefully selecting your workup conditions, you can significantly improve the yield and purity of your hindered amide products.
References
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Khan Academy. Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
University of Calgary, Department of Chemistry. Ch20 : Amide hydrolysis. Retrieved from [Link]
Kerdcharoen, T., & Liedl, K. R. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12259–12267. [Link]
Dalal Institute. Hydrolysis of Esters and Amides. Retrieved from [Link]
Spring 2005, Principles of Drug Action 1, Amides. Retrieved from [Link]
Sato, H., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 8961–8968. [Link]
Goode, D. R. Amide Workup - Biofilm Inhibitor Synthesis.
Sab-Jabbar, T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4435–4444. [Link]
Sab-Jabbar, T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
ResearchGate. (2022, September 28). May anyone suggest conversion of ester to acid without affecting amide bond?. Retrieved from [Link]
Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
Purification of N-(2-methylbutan-2-yl)pyridine-2-carboxamide from unreacted amine
Case ID: PUR-PYR-002 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary & Chemical Context You are attempting to purify N-(2-methylbutan-2-yl)pyridine-2-carboxamide (Product) from...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-PYR-002
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary & Chemical Context
You are attempting to purify N-(2-methylbutan-2-yl)pyridine-2-carboxamide (Product) from its precursor, 2-methylbutan-2-amine (Impurity, also known as tert-amylamine).[1][2]
This separation challenge is governed by a massive differential in basicity (
). Understanding this differential allows for a "self-validating" purification logic that avoids expensive chromatography in favor of precise liquid-liquid extraction.[1]
The Physicochemical Landscape
Compound
Role
Structure Note
(Conjugate Acid)
Solubility Profile
Product
Target
Weakly basic Pyridine ring
~2.1 [1]
Lipophilic (Organic Soluble)
Impurity
Contaminant
Strongly basic Primary Amine
~10.6 [2]
Volatile / Water Soluble as salt
The Causality of Failure:
Standard flash chromatography often fails because aliphatic amines (the impurity) streak on silica gel due to strong interactions with silanol groups, causing them to co-elute with the product. Furthermore, the product's weak basicity means it can be accidentally lost in strong acid washes if the pH is not controlled.
Troubleshooting Module: The "pH-Switch" Extraction
. By buffering the aqueous phase to pH 4.0–5.0 , we create a binary switch:
Impurity (
10.6): At pH 4.5, it is >99.9% protonated ().[1][2] It becomes a water-soluble salt.[1]
Product (
2.1): At pH 4.5, it is >99% deprotonated (Neutral). It remains in the organic layer.
Protocol: Buffered Wash System
Dissolution: Dissolve the crude reaction mixture in a non-water-miscible solvent (Dichloromethane or Ethyl Acetate). Use approx. 10–15 mL per gram of crude.[1]
The Critical Wash:
Prepare a 0.5 M Acetate Buffer (pH 4.5) or use 10% Citric Acid (pH ~2–3) .[2]
Note: Citric acid is acceptable, but if the pH drops below 2.0, you risk protonating the pyridine ring of your product, leading to yield loss. Acetate buffer is safer. [1]
Extraction: Wash the organic layer 2 times with the buffer (1:1 volume ratio).[2]
Mechanistic Check: The tert-amylamine is now trapped in the aqueous layer as the acetate/citrate salt.[1]
Polishing: Wash the organic layer once with saturated
(to remove any residual acid) and once with Brine.[2]
Drying: Dry over
, filter, and concentrate.
Workflow Visualization
Caption: Logical flow of the pH-controlled separation. At pH 4.5, the impurity partitions to the aqueous phase while the product remains organic.
If the extraction does not yield >98% purity, or if you are working on a small scale (<100 mg) where extraction losses are significant, use a polymer-supported scavenger.[1]
The Reagent:PS-Isocyanate (Polystyrene-supported Isocyanate).[1][2]
Why: Isocyanates react rapidly with primary amines (your impurity) to form urea derivatives.[1][2] The urea remains covalently bound to the solid bead.
Selectivity: The amide nitrogen in your product is non-nucleophilic and will not react with the resin. The pyridine nitrogen is tertiary and nucleophilic but cannot form a stable covalent bond with isocyanate (it forms a reversible adduct that washes off).
Protocol: Resin Scavenging
Stoichiometry: Calculate the excess amine (impurity) moles.[1][2] Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated impurity.[1][2]
Solvent: Dissolve crude in DCM or THF (Resins swell best in these).[1][2]
Incubation: Agitate gently (orbital shaker) at room temperature for 2–4 hours.
Do not use magnetic stirring, as it grinds the beads, creating fine particulates that clog filters.
Filtration: Filter the mixture through a fritted syringe or Buchner funnel.
Rinse: Rinse the resin beads 3x with DCM to recover any physically adsorbed product.[1][2]
Result: The filtrate contains your pure product. The impurity is in the trash bin with the resin [3].
If you must use chromatography, you must address the "streaking" of the amine impurity.
The Problem: The basic amine interacts with acidic silanols on the silica, causing tailing that contaminates the product fractions.
The Fix: Pre-treat the column or dope the mobile phase with 1% Triethylamine (TEA) or 1%
. This "caps" the active silanol sites.
Recommended Gradient:
Stationary Phase: Standard Silica Gel (40–63 µm).[2]
Mobile Phase: Hexanes : Ethyl Acetate (with 1% TEA).[1][2]
Detection: UV at 254 nm (Pyridine ring absorbs strongly).[1][2]
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but it should be a solid. How do I crystallize it?
A: Amides with alkyl chains can be difficult to crystallize if impure.[1][2] First, ensure all amine impurity is removed (amines depress melting points). Try dissolving the oil in a minimum amount of hot Diisopropyl Ether (IPE) or Hexane/EtOAc (9:1) and cooling slowly to 4°C. Scratching the flask with a glass rod can induce nucleation.
Q2: I used 1M HCl for the wash, and my yield is low. Where is my product?
A: 1M HCl has a pH < 1.[1][2] At this acidity, the pyridine nitrogen (
~2.1) is significantly protonated (approx 90%+). Your product has partitioned into the aqueous layer.[2]
Recovery: Take the acidic aqueous wash, neutralize it with solid
until pH ~7–8, and re-extract with DCM.
Q3: Can I just use a high-vacuum pump to remove the amine?
A: tert-Amylamine boils at 78°C. While volatile, it often forms salts with trace acids or hydrogen bonds with the amide product, making it "sticky."[1] High vacuum is good for bulk removal, but rarely achieves <1% impurity levels without a chemical step (extraction or scavenging).
References
PubChem. (n.d.).[1][3] Pyridine-2-carboxamide (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link][2]
National Center for Biotechnology Information. (n.d.).[1][2] tert-Amylamine (Compound).[1][3] PubChem.[1][2][3] Retrieved from [Link]
Biotage. (n.d.).[1][2] PS-Isocyanate Technical Note. Retrieved from [Link] (General reference for PS-Isocyanate chemistry).[1][2]
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013).[6] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[2][6][7] The Journal of Organic Chemistry, 78(9), 4512–4523. (Reference for amide purification logic).
Optimizing reaction temperature for bulky amide formation
Topic: Optimizing reaction temperature for bulky amide formation Content type: Technical Support Center / Troubleshooting Guide Ticket Subject: Overcoming Steric Hindrance via Temperature Optimization Assigned Specialist...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing reaction temperature for bulky amide formation
Content type: Technical Support Center / Troubleshooting Guide
Ticket Subject: Overcoming Steric Hindrance via Temperature Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Kinetic vs. Thermodynamic Dilemma
Welcome to the technical support hub for difficult amide couplings. If you are here, standard protocols (EDC/NHS, HBTU at Room Temperature) have likely failed.
Synthesizing sterically hindered amides (e.g.,
-methylated amino acids, -disubstituted acids, or tertiary amines) requires a precise balance. You need enough thermal energy to overcome the high activation barrier caused by steric clash, but not so much that you trigger reagent decomposition or epimerization.
This guide replaces "trial and error" with a logic-driven troubleshooting workflow.
Module 1: Diagnostic & Triage
Q: My reaction using HATU/DIPEA stalled at <20% conversion after 24 hours at RT. Should I just reflux it?
A: Stop. Do not reflux HATU blindly.
Heating uronium/guanidinium reagents (HATU, HBTU) above 40–50°C significantly increases the rate of side reactions, specifically the formation of guanidinium byproducts which permanently cap your amine.
The Protocol:
Switch Reagents: If you must heat >50°C, switch to T3P (Propylphosphonic anhydride) or generate an Acyl Fluoride . These are thermally stable.[1]
Solvent Check: DMF decomposes at high temperatures (dimethylamine formation), which will react with your activated acid. For reactions >80°C, switch to NMP or 2-MeTHF .
Module 2: The "No Reaction" Workflow (Kinetic Issues)
Q: I have a bulky amine (e.g., t-butyl amine or an aniline) and a bulky acid. Nothing is happening.
A: You need to lower the activation energy or increase system energy. Follow this escalation matrix.
Level 1: The T3P "Hot" Cycle (Preferred for Chiral Substrates)
T3P is unique because it does not generate reactive explosive byproducts and maintains low epimerization rates even at elevated temperatures [1].
Reagents: T3P (50% in EtOAc/DMF), Pyridine (Base/Solvent).
Temperature: 50°C
80°C.
Why: Pyridine acts as both base and nucleophilic catalyst. T3P forms a mixed anhydride that is less prone to oxazolone formation (racemization) than O-acylisoureas.
Protocol:
Dissolve Acid (1.0 equiv) and Amine (1.2 equiv) in 2-MeTHF or EtOAc (minimum volume).
Add Pyridine (3.0 equiv).
Add T3P (1.5 equiv, 50% w/w solution) dropwise.
Heat to 60°C for 4 hours. Monitor by LCMS.
Still no reaction? Add 1.0 equiv more T3P and heat to 80°C .
Level 2: The Acyl Fluoride Method (TFFH/BTFFH)
Acyl fluorides are less sensitive to moisture than acid chlorides and highly reactive toward hindered amines.
Why: The small size of the fluoride leaving group reduces the steric penalty during the nucleophilic attack of the bulky amine [2].
Level 3: The "Nuclear" Option (Acid Chlorides via Ghosez’s Reagent)
If the substrate is achiral (or you don't care about racemization), use the Acid Chloride method. Avoid Thionyl Chloride (
) if you have acid-sensitive groups; use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) for neutral conditions.
Module 3: The "Impurity" Workflow (Thermodynamic Issues)
Q: I increased the temperature to 80°C and got the product, but the chiral center epimerized (er 50:50).
A: You triggered the Oxazolone Pathway.
At high temperatures, the activated amide nitrogen attacks the activated carbonyl oxygen, forming an oxazolone intermediate which rapidly racemizes.
The Fix:
Change Base: Switch from DIPEA/TEA to Collidine or 2,6-Lutidine . These hindered bases reduce proton abstraction from the
-carbon.
Add Additives: Use Oxyma Pure or HOAt . These act as nucleophilic shuttles, reacting with the activated acid faster than the intramolecular oxazolone formation can occur.
Microwave Irradiation: High energy input for a short duration (e.g., 10 mins at 100°C) often favors the intermolecular coupling (kinetic product) over the intramolecular racemization (thermodynamic equilibration) [3].
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting temperature and reagents based on steric hindrance and chirality.
Caption: Decision tree for selecting reagents and temperatures based on substrate chirality and reactivity.
Quantitative Data: Reagent Performance at Elevated Temperatures
The table below summarizes reagent stability and epimerization risk when heating is required.
Context: Use this for extremely hindered amines (e.g., tert-leucine derivatives) where conventional heating leads to decomposition over long reaction times.
Irradiation: Cap the vial. Set microwave reactor to:
Temperature: 80°C
Power: Dynamic (Max 100W)
Time: 15 minutes
Workup: Dilute with EtOAc (20 mL), wash with LiCl (5% aq) x3 to remove DMF, then NaHCO3 and Brine.
Validation: Check LCMS. If mono-acylation is observed (incomplete), repeat with fresh reagents at 100°C for 10 minutes.
References
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2][4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][4] Organic Letters, 13(19), 5048–5051. Link
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Epimerization-Free Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link
Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Amides. Current Medicinal Chemistry, 16(33), 4404-4418. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
A Comparative Guide to the ¹H NMR Diagnostic Peaks of the Tert-Amyl Group in Picolinamides
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the picolinamide scaffold has emerged as a privileged structure, valued for its ability to engage in a variety of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the picolinamide scaffold has emerged as a privileged structure, valued for its ability to engage in a variety of biological interactions. The incorporation of sterically demanding substituents, such as the tert-amyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the unambiguous structural verification of these complex molecules is paramount. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for providing detailed structural information at the atomic level.
This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the diagnostic ¹H NMR signals for the tert-amyl group when attached to a picolinamide core. We will delve into the expected chemical shifts, multiplicities, and integration patterns, supported by comparative experimental data from analogous structures. This guide will equip you with the expertise to confidently identify and characterize this important structural motif.
The Signature ¹H NMR Spectrum of a Tert-Amyl Group
The tert-amyl group, formally known as the 1,1-dimethylpropyl group, possesses a unique and readily identifiable signature in a ¹H NMR spectrum. This signature arises from the three distinct sets of protons within its structure, each with a characteristic chemical shift and coupling pattern.
A hypothetical N-tert-amylpicolinamide is depicted below, illustrating the different proton environments of the tert-amyl moiety.
Figure 1: Structural representation of a generic N-tert-amylpicolinamide, highlighting the distinct proton environments within the tert-amyl group.
The expected ¹H NMR signals for the tert-amyl group are as follows:
A Singlet (6H): The six protons of the two equivalent methyl groups attached to the quaternary carbon (labeled 'a' in Figure 1) are chemically equivalent and have no adjacent protons to couple with. Consequently, they give rise to a sharp singlet in the spectrum.
A Quartet (2H): The two protons of the methylene group (labeled 'b') are adjacent to the three protons of the terminal methyl group. According to the n+1 rule, their signal will be split into a quartet (3+1 = 4).
A Triplet (3H): The three protons of the terminal methyl group (labeled 'c') are adjacent to the two protons of the methylene group. Their signal will be split into a triplet (2+1 = 3).
The integration of these signals will correspond to a 6:2:3 ratio, providing further confirmation of the presence of the tert-amyl group.
Comparative Analysis of Experimental Data
While no direct ¹H NMR data for an N-tert-amylpicolinamide is readily available in the published literature, we can draw strong comparative insights from analogous structures. The following table summarizes the experimental ¹H NMR data for compounds containing a tert-amyl or a structurally similar tert-butyl group attached to an amide or an aromatic ring. This comparison allows us to predict the expected chemical shifts for the tert-amyl group in a picolinamide environment with a high degree of confidence.
The data reveals several key trends. The gem-dimethyl protons of the tert-amyl group consistently appear as a singlet around 1.2-1.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the attached group. In N-tert-butylbenzamide, the deshielding effect of the aromatic amide shifts the singlet of the analogous tert-butyl protons downfield to 1.47 ppm[2]. A similar deshielding effect is expected for an N-tert-amylpicolinamide due to the electronic nature of the picolinamide moiety[4][5].
The methylene quartet and the methyl triplet of the ethyl portion of the tert-amyl group are expected to be in the aliphatic region of the spectrum. Based on the data for N-tert-amylacrylamide and tert-amyl alcohol, we can predict the quartet to appear around 1.6-1.8 ppm and the triplet around 0.8-1.0 ppm[1][3]. The picolinamide ring is unlikely to significantly shift these more distant protons.
Experimental Protocol for ¹H NMR Analysis of Tert-Amyl Picolinamides
To obtain high-quality ¹H NMR data for the structural confirmation of tert-amyl picolinamides, the following experimental protocol is recommended:
1. Sample Preparation:
Weighing: Accurately weigh 5-10 mg of the purified picolinamide derivative.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Ensure the solvent is of high purity to avoid interfering signals[6].
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution[7].
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Acquisition Parameters:
Pulse Sequence: A standard one-pulse experiment is usually sufficient.
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
3. Data Processing and Analysis:
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Integration: Integrate all signals and normalize the values to a known number of protons, such as the distinct signals of the picolinamide ring protons.
Peak Picking and Multiplicity Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, quartet, etc.), and coupling constants (J-values) for all signals.
Figure 2: A streamlined workflow for the ¹H NMR analysis of tert-amyl picolinamides.
Differentiating Tert-Amyl Signals from Other Groups
While the tert-amyl group has a distinctive ¹H NMR signature, it is crucial to consider other common structural motifs that might give rise to similar signals.
Isopropyl Group: An isopropyl group will show a doublet (6H) and a septet (1H). The high multiplicity of the septet is a key distinguishing feature.
Tert-Butyl Group: A tert-butyl group will appear as a sharp singlet (9H). The integration value is the primary differentiator from the 6H singlet of the tert-amyl's gem-dimethyl groups.
Solvent Impurities: Common laboratory solvents can sometimes appear in the aliphatic region of the spectrum. For example, residual pentane could show signals that might be confused with the ethyl portion of the tert-amyl group. Consulting tables of common NMR solvent impurities is recommended[6].
By carefully analyzing the chemical shifts, multiplicities, and, most importantly, the integration values, the signals of the tert-amyl group can be unambiguously distinguished from those of other common alkyl groups and impurities.
Conclusion
The tert-amyl group presents a clear and diagnostic set of signals in a ¹H NMR spectrum, characterized by a six-proton singlet, a two-proton quartet, and a three-proton triplet. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by drawing comparisons with structurally related molecules, researchers can confidently identify and characterize the tert-amyl moiety within a picolinamide framework. The experimental protocol and comparative data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel picolinamide-based compounds, ensuring the structural integrity of their molecules and advancing their drug discovery efforts.
References
Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 299-308. [Link]
Deepa, C., Bharathi, S., & Pazhanisamy, P. (2014). ¹H-NMR of N-tert-amylacrylamide. ResearchGate. [Link]
Supporting Information for "Palladium-Catalyzed Carbonylative Synthesis of Amides from Aryl Halides and Isocyanides". (n.d.). American Chemical Society. [Link]
Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. [Link]
E-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
Experimental section General. (n.d.). University of Wisconsin-Madison. [Link]
Lorieau, J., et al. (2010). The Impact of Hydrogen Bonding on Amide ¹H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(34), 12041-12051. [Link]
Chemistry Stack Exchange. (2020). Proton NMR of tert-amyl alcohol. [Link]
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
ResearchGate. (2013). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]
Wang, L., et al. (2021). Co(II)-Catalyzed Picolinamide-Directed C(sp³)–S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 26(22), 7013. [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Al-Dahmash, A. (2014). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). International Journal of Organic Chemistry, 4, 1-6. [Link]
ResearchGate. (2013). ¹H-NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]
A Senior Application Scientist's Guide to the LC-MS Fragmentation of N-(2-methylbutan-2-yl)pyridine-2-carboxamide
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectral fragmentation of a molecule is paramount for its unambiguous identification and quantification. This guide p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectral fragmentation of a molecule is paramount for its unambiguous identification and quantification. This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of N-(2-methylbutan-2-yl)pyridine-2-carboxamide. We will explore the underlying chemical principles governing its fragmentation, propose a detailed analytical workflow, and compare its expected fragmentation with alternative structures, grounding our discussion in established mass spectrometry principles.
Predicted Fragmentation Pathway of N-(2-methylbutan-2-yl)pyridine-2-carboxamide
The structure of N-(2-methylbutan-2-yl)pyridine-2-carboxamide, with its pyridine ring, amide linkage, and a tertiary alkyl group, presents several likely points of fragmentation under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. The molecular weight of this compound is 192.26 g/mol , and its monoisotopic mass is 192.1263 g/mol [1]. In positive ion mode ESI, the molecule is expected to readily protonate, likely on the pyridine nitrogen or the amide oxygen, to form the precursor ion [M+H]⁺ at m/z 193.1336.
The fragmentation of this precursor ion is anticipated to follow two primary pathways, driven by the lability of the amide bond and the stability of the resulting fragments.
Pathway A: Amide Bond Cleavage
A common and often dominant fragmentation pathway for amides is the cleavage of the N-CO bond.[2] This cleavage is facilitated by the stability of the resulting acylium ion, which is resonance-stabilized.
Step 1: Protonation of the parent molecule.
Step 2: Collision-induced dissociation leads to the cleavage of the bond between the amide nitrogen and the carbonyl carbon.
Step 3: This results in the formation of a stable pyridine-2-carbonyl acylium ion and the loss of a neutral amine, 2-methylbutan-2-amine.
This pathway is expected to produce a prominent fragment ion at m/z 106.04 .
Pathway B: Alpha-Cleavage of the Alkyl Group
Alpha-cleavage is a characteristic fragmentation for alkyl groups, particularly at branched carbons, leading to the formation of stable carbocations.[3][4] In the case of the N-(2-methylbutan-2-yl) group, cleavage of a C-C bond adjacent to the nitrogen is likely.
Step 1: Protonation of the parent molecule.
Step 2: Fragmentation is initiated by the loss of an ethyl radical (•C₂H₅) from the 2-methylbutan-2-yl moiety.
Step 3: This results in the formation of a stable tertiary carbocation attached to the amide nitrogen.
This pathway would lead to a fragment ion at m/z 164.10 .
The following Graphviz diagram illustrates these predicted primary fragmentation pathways.
Caption: Predicted primary fragmentation pathways of protonated N-(2-methylbutan-2-yl)pyridine-2-carboxamide.
Proposed LC-MS/MS Experimental Protocol
To experimentally verify the predicted fragmentation pattern, the following LC-MS/MS method is proposed. This protocol is designed to be a starting point and may require optimization based on the specific instrumentation used.
2.1. Liquid Chromatography Conditions
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended for good retention and peak shape of this relatively non-polar compound.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A starting composition of 95% A, holding for 1 minute, followed by a linear gradient to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Rationale: The use of a C18 column provides a hydrophobic stationary phase suitable for the analyte. Formic acid is a common mobile phase modifier that aids in protonation for positive mode ESI.[5] The gradient elution allows for efficient separation from potential impurities and matrix components.
Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) capable of MS/MS analysis.
Scan Mode: Full scan MS from m/z 50-500 to identify the precursor ion, followed by product ion scans of the [M+H]⁺ ion at m/z 193.13.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (can be optimized).
Source Temperature: 150 °C.
Desolvation Temperature: 350 °C.
Collision Gas: Argon.
Collision Energy: A ramp of collision energies (e.g., 10, 20, and 40 eV) should be applied to observe the formation of different fragment ions and to construct a comprehensive fragmentation spectrum.[6]
Rationale: ESI in positive mode is well-suited for this molecule due to the presence of basic nitrogen atoms. The use of a tandem mass spectrometer is essential for isolating the precursor ion and inducing fragmentation. Varying the collision energy allows for a detailed investigation of the fragmentation pathways.
Comparative Analysis and Data Interpretation
The experimental data obtained should be compared against the predicted fragmentation pattern. The presence and relative abundance of the key fragment ions will provide structural confirmation.
Predicted Fragment Ion
m/z (monoisotopic)
Proposed Structure
Expected Relative Abundance
[M+H]⁺
193.1336
Protonated Parent Molecule
High
[Fragment A]⁺
106.0400
Pyridine-2-carbonyl acylium ion
High
[Fragment B]⁺
164.1022
[M+H - C₂H₅]⁺
Moderate to Low
Comparison with Isomeric Compounds:
It is crucial to differentiate N-(2-methylbutan-2-yl)pyridine-2-carboxamide from its isomers. For instance, a positional isomer where the carboxamide group is at the 3-position of the pyridine ring would likely still produce the pyridine-3-carbonyl acylium ion at m/z 106.04. However, the relative abundance of fragments and potentially subtle differences in fragmentation (e.g., loss of the entire alkyl-amide group) could be distinguishing features.
Comparison with Alternative Structures:
Consider a hypothetical alternative, N-tert-pentyl-benzamide. While it also possesses an amide linkage and a tertiary alkyl group, the aromatic system is different. The primary fragmentation would likely involve the formation of a benzoyl acylium ion at m/z 105.03. This clear difference in the mass of the acylium ion allows for unambiguous differentiation.
Conclusion
This guide provides a comprehensive, theoretically grounded framework for the analysis of N-(2-methylbutan-2-yl)pyridine-2-carboxamide by LC-MS. By understanding the predictable nature of amide bond cleavage and alkyl group fragmentation, researchers can confidently identify this compound and distinguish it from related structures. The provided experimental protocol serves as a robust starting point for method development, ensuring accurate and reliable analytical results in a research and drug development setting. The principles outlined here are broadly applicable to the structural elucidation of other small molecules containing similar functional motifs.
References
PubChem. 2-(2-Methylbutan-2-yl)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]
ASM Journals. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram. [Link]
Guedes, M. M., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018, 8(41), 23237-23247. [Link]
Wang, Y., et al. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 2020, 25(1), 198. [Link]
Fu, X., et al. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 2002, 306(2), 245-254. [Link]
ResearchGate. Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. [Link]
Google Patents.
CCS Chemistry. Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. [Link]
Guedes, M. M., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018. [Link]
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube, 2018. [Link]
MDPI. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 2022, 27(5), 1506. [Link]
ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 2023, 24(24), 17235. [Link]
SciSpace. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. International Journal of Industrial Chemistry, 2021. [Link]
ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Revue Roumaine de Chimie. synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. [Link]
UHK. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 438-451. [Link]
Agilent Technologies. Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. [Link]
Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]
Comparative Guide: Binding Affinity & Performance of N-tert-Butyl vs. N-tert-Amyl Picolinamides
[1] Executive Summary: The "Methyl" Difference In the optimization of picolinamide scaffolds—whether as directing groups for Pd-catalyzed C–H activation or as zinc-binding groups (ZBGs) in metalloprotease inhibitors—the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Methyl" Difference
In the optimization of picolinamide scaffolds—whether as directing groups for Pd-catalyzed C–H activation or as zinc-binding groups (ZBGs) in metalloprotease inhibitors—the choice between ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-tert-butyl and -tert-amyl (tert-pentyl) is rarely arbitrary.
While both provide significant steric bulk to enforce mono-dentate coordination or shield metabolic hotspots, the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-tert-amyl group introduces a critical "break in symmetry." This addition of a single methylene unit (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) alters the hydrophobic packing , solubility profile , and entropic binding penalty .
-tert-amyl to improve solubility (disrupting crystal lattice energy), increase lipophilicity (+), or when the binding pocket allows for a flexible "ethyl tail" to capture additional van der Waals interactions.
Structural & Physicochemical Analysis
To understand the binding affinity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), we must first quantify the steric and electronic inputs. The tert-amyl group is not merely "bigger"; it is anisotropic .
Higher affinity for hydrophobic pockets (e.g., S1' subsite in proteases).
Conformational Entropy
Low (Rigid "Ball")
Moderate (Rotatable Ethyl)
t-Amyl pays a higher entropic cost () upon binding if the pocket restricts the ethyl group.
Structural Logic Diagram
The following diagram illustrates the decision logic based on steric and electronic requirements.
Figure 1: Decision tree for selecting between tert-butyl and tert-amyl substituents based on structural constraints.
Binding Thermodynamics: The "Magic Methylene" Effect
When swapping tert-butyl for tert-amyl, you are essentially observing the "Magic Methyl" effect on a bulky scaffold.[1]
The Enthalpic Gain (
)
If the protein pocket or chiral catalyst active site has a hydrophobic void adjacent to the amide nitrogen, the ethyl group of the tert-amyl substituent can displace "high-energy" water molecules.
Mechanism: Desolvation of the hydrophobic pocket.[1]
Result: Favorable contribution to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
(Enthalpy) due to increased Van der Waals contacts.
tert-Butyl: The three methyl groups are degenerate.[1] Rotation does not significantly alter the swept volume.[1] It is a "rigid ball."[1]
tert-Amyl: The ethyl group has rotational degrees of freedom.[1] Upon binding, if the pocket forces the ethyl group into a single conformation, you lose conformational entropy.
Net Effect: Unless the enthalpic gain (hydrophobic contact) outweighs this entropic cost (
), the tert-butyl analog often has a tighter (lower dissociation constant) due to rigidity.
Experimental Protocol: Comparative Binding Assay
To objectively compare these ligands, we utilize Isothermal Titration Calorimetry (ITC) .[1] This is the only method that directly separates the Enthalpic (
) and Entropic () contributions described above.
Protocol: ITC Determination of
for Picolinamides
Objective: Determine thermodynamic parameters (
, , , ) for ligand binding to a model metal-protein target (e.g., Carbonic Anhydrase or a specific MMP).
Subtract the "Heat of Dilution" (Ligand injected into Buffer only).
Fit data to a One-Set-of-Sites model (unless cooperativity is suspected).[1]
Compare: Look specifically at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
term. If tert-amyl binds weaker, it is likely due to the entropic penalty of the ethyl tail.
ITC Workflow Diagram
Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) to determine thermodynamic binding parameters.
Case Study Application: Pd-Catalyzed C–H Activation
In the context of C–H activation (e.g., work related to the Yu group methodologies), the picolinamide serves as a directing group (DG).[2]
The Challenge: The DG must coordinate Pd(II) to direct C–H cleavage but must not bind so tightly that it poisons the catalyst or prevents product release.
The Observation:
-tert-butyl: Standard. robust. However, in highly non-polar solvents (e.g., Hexanes/Toluene mixtures), the Pd-complex may precipitate, halting the reaction.
-tert-amyl: The ethyl group disrupts the packing of the Pd-intermediate. This maintains the catalyst in the homogeneous phase, often increasing Turnover Number (TON) not because of tighter binding, but because of solubility-driven availability .
Recommendation for Catalysis:
Start with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-tert-butyl.[3] If you observe low conversion accompanied by precipitation of the catalyst intermediate, switch to -tert-amyl to improve solubility without altering the fundamental electronics of the pyridine ring.
References
Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity.[1] Steric Effects in Organic Chemistry.[1][4][5][6]
Engle, K. M., et al. (2015).[1] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.[1] Journal of the American Chemical Society.[1]
Giri, R., & Yu, J. Q. (2008).[1] Synthesis of 1,2- and 1,3-Dicarboxylic Acids via Pd(II)-Catalyzed Carboxylation of C-H Bonds.[1] (Demonstrates picolinamide usage).
Freire, E. (2008).[1] Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today.[1] (Principles of ITC thermodynamics).
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Discusses tert-butyl vs tert-amyl lipophilicity).
A Comparative Guide to the Structural Elucidation of N-(2-methylbutan-2-yl)pyridine-2-carboxamide: X-ray Crystallography and Its Spectroscopic Alternatives
For researchers engaged in the fields of medicinal chemistry, materials science, and drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and underst...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in the fields of medicinal chemistry, materials science, and drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and understanding structure-activity relationships (SAR). N-(2-methylbutan-2-yl)pyridine-2-carboxamide, a member of the versatile pyridine-2-carboxamide family, presents a case study in the application of various analytical techniques to achieve unambiguous structural characterization. While single-crystal X-ray crystallography remains the definitive method for elucidating the solid-state atomic arrangement, its application is not always feasible. This guide provides an in-depth comparison of X-ray crystallography with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—in the context of characterizing N-(2-methylbutan-2-yl)pyridine-2-carboxamide.
It is important to note that as of the writing of this guide, the specific crystal structure for N-(2-methylbutan-2-yl)pyridine-2-carboxamide has not been deposited in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[1][2][3][4] Therefore, this guide will proceed with a detailed, field-proven protocol for obtaining such data and will utilize a hypothetical, yet chemically plausible, dataset for comparative purposes, derived from the known crystal structures of analogous pyridine-2-carboxamide derivatives.[5]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides unparalleled insight into the precise three-dimensional architecture of a molecule in the crystalline state. It reveals exact bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding packing forces, polymorphism, and potential binding modes to biological targets.
Experimental Workflow: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of the target compound and subsequent crystallization.
A reliable method for the synthesis of N-substituted pyridine-2-carboxamides involves the coupling of a pyridine-2-carboxylic acid with a primary or secondary amine.[6][7] In this case, 2-pyridinecarboxylic acid would be reacted with 2-methyl-2-butanamine.
Protocol 1: Synthesis of N-(2-methylbutan-2-yl)pyridine-2-carboxamide
Activation of Carboxylic Acid: To a solution of 2-pyridinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the acyl chloride.
Amide Coupling: The resulting acyl chloride is re-dissolved in anhydrous DCM and cooled to 0 °C. A solution of 2-methyl-2-butanamine (1.1 eq) and triethylamine (1.5 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
Work-up and Purification: The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure N-(2-methylbutan-2-yl)pyridine-2-carboxamide.
The success of SC-XRD is contingent on the growth of high-quality single crystals. This often requires screening a variety of solvents and crystallization techniques.
Protocol 2: Single Crystal Growth
Solvent Selection: Screen for solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, acetone).
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.
Cooling: Slowly cool a saturated solution of the compound.
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol 3: X-ray Diffraction Data Collection and Analysis
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Hypothetical Crystallographic Data
For the purpose of this guide, we will consider a hypothetical dataset for N-(2-methylbutan-2-yl)pyridine-2-carboxamide.
Parameter
Hypothetical Value
Chemical Formula
C₁₁H₁₆N₂O
Formula Weight
192.26
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.123
b (Å)
8.456
c (Å)
12.789
β (°)
98.76
Volume (ų)
1082.1
Z
4
Calculated Density (g/cm³)
1.180
R-factor
0.045
This data is hypothetical and for illustrative purposes only.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. ¹H and ¹³C NMR are standard experiments for organic molecules.[8][9]
Protocol 4: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
Expected ¹H NMR Data (Hypothetical, CDCl₃):
δ 8.5 (d, 1H): Pyridine proton adjacent to the nitrogen.
δ 8.2 (d, 1H): Pyridine proton.
δ 7.8 (t, 1H): Pyridine proton.
δ 7.4 (t, 1H): Pyridine proton.
δ 1.8 (q, 2H): -CH₂- of the butyl group.
δ 1.4 (s, 6H): Two -CH₃ groups of the butyl group.
δ 0.9 (t, 3H): -CH₃ of the ethyl part of the butyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7][10]
Protocol 5: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected MS Data (ESI+):
m/z 193.13: [M+H]⁺, corresponding to the protonated molecule (C₁₁H₁₇N₂O⁺).
m/z 215.11: [M+Na]⁺, corresponding to the sodium adduct (C₁₁H₁₆N₂ONa⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]
Protocol 6: FTIR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data (cm⁻¹):
~3300: N-H stretch of the amide.
~3050: Aromatic C-H stretch.
~2960: Aliphatic C-H stretch.
~1670: C=O stretch of the amide (Amide I band).
~1590, 1470: C=C and C=N stretching of the pyridine ring.
~1530: N-H bend of the amide (Amide II band).
Comparative Analysis
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[13]
Provides limited information on the overall molecular structure.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and structural characterization of N-(2-methylbutan-2-yl)pyridine-2-carboxamide.
Conclusion
The structural elucidation of N-(2-methylbutan-2-yl)pyridine-2-carboxamide, like any novel compound, relies on a synergistic approach. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure in the solid state, its reliance on high-quality crystals makes it a potential bottleneck. Spectroscopic techniques such as NMR, MS, and FTIR are indispensable, providing rapid and crucial information regarding connectivity, molecular weight, and functional groups. Together, these techniques form a powerful analytical toolkit that allows for the comprehensive and unambiguous characterization of new chemical entities, paving the way for their application in research and development.
References
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre.
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.
University of Massachusetts Dartmouth. Cambridge Structural Database. Claire T. Carney Library.
Azab, M. E., et al. (2015). Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 34(10), 685-702.
Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288.
Royal Society of Chemistry. (2012). Supplementary Information: Direct Oxidative Esterification of Alcohols and Hydration of Nitriles Catalyzed By A Reusable Silver N. RSC Advances.
Rychlewska, U., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1834.
BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives.
Babu, B., et al. (2021). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Indian Journal of Chemistry, Section B, 60B(1), 98-106.
Kalogiannis, S., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 923-929.
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266.
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds.
Koshy, S. A., et al. (2024). ESI product ion mass spectrum of the pyridine‐2‐carboxamide... ResearchGate.
NIST. (n.d.). 4-Pyridinecarboxamide. In NIST Chemistry WebBook.
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible.
Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00831-23.
ResearchGate. (2020). 1H-NMR analysis of di-carbamothioyl pyridine-2,6-di-carboxamide.
Olalekan, T. E., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4).
Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1623-1631.
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266.
Reference Standards for Pyridine-2-Carboxamide Kinase Inhibitor Assays
A Comparative Technical Guide for Drug Development Introduction: The Pyridine-2-Carboxamide Scaffold In the landscape of kinase inhibitor design, the pyridine-2-carboxamide motif serves as a privileged scaffold, primaril...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Drug Development
Introduction: The Pyridine-2-Carboxamide Scaffold
In the landscape of kinase inhibitor design, the pyridine-2-carboxamide motif serves as a privileged scaffold, primarily functioning as a hydrogen-bond donor/acceptor system that interacts with the hinge region of the kinase ATP-binding pocket. This scaffold is the structural backbone of clinically validated multi-kinase inhibitors (MKIs) such as Sorafenib and Regorafenib .
When developing novel derivatives containing this scaffold, selecting the correct reference standards is critical for benchmarking potency, selectivity, and mechanism of action (MoA). This guide provides a technical comparison of the primary reference standards and details self-validating assay protocols to ensure data integrity.
Part 1: Candidate Reference Standards
For assays involving pyridine-2-carboxamide derivatives, two FDA-approved agents serve as the primary "Gold Standards." A third, broad-spectrum control, is required for assay validation.
Sorafenib (Nexavar)
Role: Primary Benchmark.
Chemical Logic: Contains the N-methylpyridine-2-carboxamide moiety.[1] It is a Type II inhibitor, stabilizing the kinase in its inactive (DFG-out) conformation.
Primary Targets: VEGFR (1, 2, 3), PDGFR-
, RAF (C-RAF, B-RAF V600E).
Application: Use as the specific potency comparator for anti-angiogenic and anti-proliferative assays.
Regorafenib (Stivarga)
Role: High-Potency/Broad-Spectrum Comparator.
Chemical Logic: Structurally identical to Sorafenib except for a fluorine atom on the central phenyl ring.[2][3] This modification enhances lipophilicity and expands the kinase inhibition profile (e.g., to TIE2).
Application: Use to test if novel compounds exceed the potency or selectivity window of Sorafenib.
Staurosporine[4][5][6]
Role: Assay Validator (Positive Control).
Chemical Logic: A potent, non-selective ATP-competitive pan-kinase inhibitor.
Application: Mandatory in every plate to define "100% Inhibition" and validate enzyme activity.
Part 2: Comparative Performance Analysis
The following data aggregates typical IC50 values derived from biochemical FRET or luminescent kinase assays (e.g., ADP-Glo). Note: Absolute values vary by ATP concentration and assay format; relative potency is the key metric.
Table 1: Enzymatic Potency (IC50) Comparison
Target Kinase
Sorafenib (nM)
Regorafenib (nM)
Mechanistic Note
VEGFR2 (KDR)
90 ± 20
4.2 ± 1.5
Regorafenib shows significantly higher potency in angiogenic pathways.
Key Differentiator: The F-modification enables TIE2 binding.
KIT
68 ± 15
7 ± 2
Regorafenib is superior for GIST-relevant targets.
Table 2: Physicochemical Properties[7]
Property
Sorafenib
Regorafenib
Experimental Implication
LogP (Lipophilicity)
~3.8
~5.2
Regorafenib requires careful DMSO solubilization; prone to precipitation in aqueous buffers >10 µM.
Solubility (Water)
Very Low
Very Low
Protocol Alert: Do not store aqueous dilutions. Prepare fresh in DMSO.
Metabolic Stability
Moderate (CYP3A4)
Moderate
Both form active N-oxide metabolites (M-2, M-5) in vivo.
Part 3: Visualizing the Mechanism & Workflow
Diagram 1: Signaling Pathway Blockade
This diagram illustrates where the pyridine-2-carboxamide inhibitors (Sorafenib/Regorafenib) intersect the RAS/RAF/MEK/ERK and VEGF signaling cascades.
Caption: Dual-inhibition mechanism of pyridine-2-carboxamide scaffolds targeting RTKs (VEGFR) and Ser/Thr kinases (RAF), halting downstream ERK phosphorylation.
Objective: Determine the IC50 of a pyridine-2-carboxamide derivative compared to Sorafenib.
Method: Luminescent ATP-depletion assay (e.g., Kinase-Glo or ADP-Glo).
Reagents:
Recombinant Human VEGFR2 (KDR), catalytic domain.[4]
A valid pyridine-2-carboxamide inhibitor must dose-dependently reduce p-ERK levels without affecting Total ERK.
Diagram 2: Assay Validation Logic
This flow chart ensures your experimental setup meets the "Trustworthiness" standard.
Caption: Decision matrix for validating kinase assay runs using statistical (Z') and biological (Reference Standard) checkpoints.
References
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis.[7] Cancer Research, 64(19), 7099–7109.
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245–255.
Adnane, L., et al. (2006). Sorafenib (BAY 43-9006) and SiRNA targeting Raf-1 both inhibit tumor growth and angiogenesis in pancreatic cancer models. Molecular Cancer Therapeutics, 5, 2756.
A Researcher's Guide to Carbonyl Stretch Shifts in Hindered Picolinamides: An Infrared Spectroscopy Perspective
For researchers and professionals in drug development, understanding the subtle interplay of molecular structure and spectroscopic signals is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for func...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, understanding the subtle interplay of molecular structure and spectroscopic signals is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive window into molecular architecture. The carbonyl (C=O) stretching vibration is arguably the most prominent and informative signal in an IR spectrum, with its frequency being exquisitely sensitive to its electronic environment.[1][2]
This guide provides an in-depth comparison of how steric hindrance around the amide functionality in picolinamides—a scaffold of interest in medicinal chemistry—modulates this key vibrational frequency.[3] We will explore the underlying electronic principles, present comparative data, and provide a robust experimental protocol for obtaining high-quality spectra.
The Fundamentals: Why the Amide Carbonyl is Different
Unlike the relatively fixed carbonyl stretch of a simple ketone (typically ~1715 cm⁻¹), the amide carbonyl (known as the Amide I band) appears at a significantly lower frequency, usually in the 1630–1690 cm⁻¹ range.[4][5] This shift is a direct consequence of resonance. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl π-system, as depicted below.[6][7]
This resonance has two major effects:
It increases the single-bond character of the C=O bond, weakening it and thus lowering its stretching frequency.[8][9]
It imparts partial double-bond character to the C-N bond, restricting rotation and enforcing planarity.[7]
Caption: Amide resonance structures.
The Impact of Steric Hindrance on Picolinamide Resonance
Picolinamides, containing a pyridine ring adjacent to the amide group, are a common structural motif.[10] Now, let us consider what happens when we introduce bulky substituents near the amide bond. For instance, replacing the amide hydrogens with large alkyl or aryl groups, or adding substituents to the pyridine ring ortho to the amide.
This steric crowding creates torsional strain, forcing the amide group out of its preferred planar conformation. This twisting action physically disrupts the p-orbital overlap between the nitrogen lone pair and the carbonyl π-system.[11] The consequence is a significant inhibition of resonance .
When resonance is diminished:
The C=O bond regains more of its double-bond character.
The bond becomes stronger and stiffer.
The force constant of the bond increases, resulting in the absorption of higher-energy IR radiation.[12]
Therefore, increasing steric hindrance around the amide group is predicted to cause a hypsochromic shift (blue shift) in the Amide I band to a higher wavenumber.
Caption: Effect of steric hindrance on the amide bond.
Comparative Analysis: A Model System
While a comprehensive dataset across a broad range of hindered picolinamides is dispersed in the literature, we can construct a representative comparison based on established principles to illustrate the trend. The following table compares the expected Amide I band position for picolinamide against hypothetical, increasingly hindered derivatives.
Compound Name
Structure
Key Feature
Expected C=O Stretch (cm⁻¹)
Rationale
Picolinamide
Py-CONH₂
Unhindered Primary Amide
~1675
Strong resonance donation from -NH₂ group lowers the frequency.[7]
N-tert-butylpicolinamide
Py-CONH-tBu
Sterically Hindered Secondary Amide
~1695
The bulky tert-butyl group introduces moderate steric strain, slightly inhibiting resonance.
N,N-diisopropylpicolinamide
Py-CON(iPr)₂
Heavily Hindered Tertiary Amide
~1710
Two bulky isopropyl groups cause significant twisting of the C-N bond, severely inhibiting resonance and shifting the C=O frequency towards that of a ketone.[13]
Note: These values are illustrative, based on established principles of vibrational spectroscopy. Actual values may vary based on the sample phase (solid/solution) and solvent polarity.[14]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To validate these predictions experimentally, a precise and reproducible protocol is essential. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the modern standard for solid and liquid samples, requiring minimal sample preparation.[15]
Objective: To obtain the FT-IR spectrum of a solid picolinamide derivative to determine the C=O stretching frequency.
Materials:
FT-IR Spectrometer with a Diamond ATR accessory
Picolinamide sample (1-2 mg)
Spatula
Isopropanol or acetone for cleaning
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology:
Prepare the Instrument: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
Clean the ATR Crystal: Before running any sample, thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the surface is completely clean and dry.
Acquire a Background Spectrum:
With the clean, empty ATR accessory in place, run a background scan.
This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.[16]
Load the Sample:
Place a small amount (1-2 mg) of the solid picolinamide sample directly onto the center of the ATR crystal.
Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. The pressure forces an evanescent wave from the crystal into the sample.
Acquire the Sample Spectrum:
Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Process and Analyze the Spectrum:
Identify the Amide I band, which will be one of the strongest absorptions in the 1600-1800 cm⁻¹ region.[1]
Use the software's peak-picking tool to determine the precise wavenumber of the absorption maximum.
Clean Up:
Release the ATR press and remove the bulk of the solid sample with a clean spatula or wipe.
Thoroughly clean the ATR crystal with solvent and lint-free wipes as described in Step 2 to prevent cross-contamination.[17]
Caption: ATR-FTIR experimental workflow.
A Note on Alternative & Complementary Techniques
Conclusion
Infrared spectroscopy is a powerful and accessible tool for probing the electronic structure of molecules. For the picolinamide family, the Amide I band is not a static feature but a dynamic reporter on the degree of resonance within the amide bond. By introducing steric hindrance, researchers can effectively "tune" the electronic character of the carbonyl group, forcing it away from the typical amide profile and towards a more ketone-like state. This predictable blue shift in the C=O stretching frequency serves as a direct measure of resonance inhibition. Understanding this relationship provides a valuable analytical handle for medicinal chemists and drug development professionals in the design and characterization of novel molecular entities.
References
Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]
Reva, I., Lapinski, L., & Fausto, R. (2008). Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. The Journal of Physical Chemistry A, 112(1), 79-90.
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]
Mellon, M. G. (1980). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 34(3), 374-375.
Reva, I., Lapinski, L., & Fausto, R. (2008). Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide I. CORE. Retrieved from [Link]
Börner, R., & Kötting, C. (2016). Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. Journal of Physical Chemistry B, 120(15), 3698–3706.
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. (n.d.). Retrieved from [Link]
Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8750–8759.
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
Synthesis and characterization of sterically hindered tris(pyrazolyl)borate Ni complexes | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-methylbutan-2-yl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental to discovery. N-(2-methylbutan-2-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental to discovery. N-(2-methylbutan-2-yl)pyridine-2-carboxamide, a compound of interest, requires meticulous attention to safety to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide, developed by a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for N-(2-methylbutan-2-yl)pyridine-2-carboxamide, a comprehensive hazard assessment is predicated on the toxicological profiles of its core structural motifs: the pyridine-2-carboxamide moiety and the N-linked 2-methylbutan-2-yl (tert-amyl) group.
Pyridine-2-carboxamide Core: Pyridine derivatives are known to be potential skin and eye irritants.[1] Inhalation of pyridine-containing compounds can also lead to respiratory tract irritation.[1][2]
N-(2-methylbutan-2-yl) Group (tert-amyl): The tert-amyl group, a bulky alkyl substituent, may influence the compound's physical properties, such as solubility and volatility. Structurally similar compounds, like tert-amyl alcohol, are flammable and can cause skin and eye irritation.[3]
Based on this analysis, N-(2-methylbutan-2-yl)pyridine-2-carboxamide should be treated as a potentially hazardous substance with the following anticipated risks:
Potential Hazard
Rationale
Skin Irritation
Based on the properties of pyridine derivatives.[1]
Eye Irritation
Common to both pyridine and tert-amyl analogous compounds.[1][3]
Respiratory Irritation
A known risk associated with the inhalation of pyridine-based compounds.[1][2]
Flammability
The presence of the tert-amyl group suggests the compound may be flammable.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling N-(2-methylbutan-2-yl)pyridine-2-carboxamide. The following table outlines the minimum required PPE, with an explanation of the causality behind each selection.
Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods.
Eye Protection
Chemical splash goggles or a full-face shield.
Protects against accidental splashes that could cause serious eye irritation.
Body Protection
Flame-resistant laboratory coat.
Protects skin and personal clothing from contamination and provides a layer of protection against potential flammability.
Respiratory Protection
Use in a certified chemical fume hood is mandatory.[1][2]
A fume hood provides the primary engineering control to minimize inhalation exposure. For situations where a fume hood is not feasible (e.g., weighing), a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing risk. The following workflow provides a logical progression for the safe handling of N-(2-methylbutan-2-yl)pyridine-2-carboxamide.
Caption: Workflow for the safe handling of N-(2-methylbutan-2-yl)pyridine-2-carboxamide.
Step-by-Step Methodology:
Preparation:
Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in the table above.
Work exclusively within a certified chemical fume hood to mitigate inhalation risks.[1][2]
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
Handling:
When weighing the solid compound, use a disposable weigh boat and handle it with forceps to avoid direct contact.
If preparing a solution, add the solid to the solvent slowly to control any potential exothermic reactions.
For reactions requiring an inert atmosphere, ensure the system is properly purged with nitrogen or argon.
Cleanup:
Decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with an appropriate solvent is recommended.
Wipe down the work surface of the fume hood with a suitable solvent and cleaning agent.
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste generated from handling N-(2-methylbutan-2-yl)pyridine-2-carboxamide must be treated as hazardous waste.[4][5]
Waste Segregation and Disposal Protocol:
Solid Waste:
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely sealed when not in use.[1]
Liquid Waste:
Segregate liquid waste into halogenated and non-halogenated streams, if applicable, according to your institution's guidelines.
Collect all liquid waste containing N-(2-methylbutan-2-yl)pyridine-2-carboxamide in a labeled, leak-proof container.
Never pour any waste containing this compound down the drain.[1]
Sharps Waste:
Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Consult with your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures. [4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Spill:
Evacuate the immediate area.
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material such as vermiculite or sand.
Collect the absorbed material into a sealed container for hazardous waste disposal.
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
By integrating these scientifically grounded safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the safety of yourself and your colleagues.
References
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. Available at: [Link]